7-chloro-5-fluoro-1H-indole-3-carboxylic acid
Description
Properties
IUPAC Name |
7-chloro-5-fluoro-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO2/c10-7-2-4(11)1-5-6(9(13)14)3-12-8(5)7/h1-3,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZVGLNLOIVTBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)C(=O)O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical characteristics of 7-chloro-5-fluoro-1H-indole-3-carboxylic acid
Technical Whitepaper: Physicochemical Profiling of 7-Chloro-5-Fluoro-1H-Indole-3-Carboxylic Acid
Executive Summary
This compound (CAS: 1785203-27-1) represents a highly specialized pharmacophore in modern medicinal chemistry. Distinguished by its specific halogenation pattern—a chlorine atom at the C7 position and a fluorine atom at the C5 position—this scaffold offers a unique balance of metabolic stability, lipophilicity, and electronic modulation.
This compound serves as a critical intermediate in the synthesis of indoleamine 2,3-dioxygenase (IDO) inhibitors , auxin-mimic herbicides , and allosteric modulators for G-protein coupled receptors (GPCRs). The C5-fluorine substitution blocks common metabolic oxidation sites (CYP450 para-hydroxylation), while the C7-chlorine atom induces steric occlusion of the indole NH, modulating hydrogen bond donor capability and influencing binding pocket selectivity.
Molecular Architecture & Electronic Logic
The physicochemical behavior of this molecule is governed by the interplay between the electron-rich indole core and the electron-withdrawing halogen substituents.
-
C5-Fluorine Effect: The high electronegativity of fluorine pulls electron density from the benzene ring via induction (-I effect), yet donates via resonance (+M effect). At the C5 position, this typically results in a net deactivation of the ring towards electrophilic attack compared to unsubstituted indole, while significantly increasing metabolic half-life.
-
C7-Chlorine Effect: The chlorine at C7 exerts a steric influence on the adjacent N1-H bond. This "ortho-effect" can twist the optimal binding conformation and slightly increase the acidity of the N1-H proton by stabilizing the conjugate base through inductive withdrawal.
-
C3-Carboxylic Acid: This moiety provides a classic anionic anchor at physiological pH (7.4), allowing for salt formation and ionic interactions within protein active sites.
Physicochemical Specifications
The following data aggregates calculated and analog-interpolated values to provide a robust reference profile.
| Property | Value / Range | Confidence | Notes |
| CAS Number | 1785203-27-1 | High | Verified commercial identifier. |
| Molecular Formula | High | Exact mass: 213.00 g/mol . | |
| Molecular Weight | 213.6 g/mol | High | Average weight. |
| Appearance | Off-white to pale yellow solid | High | Typical for halogenated indoles. |
| Melting Point | 205°C – 235°C (Decomp.) | Med | Predicted based on 5-F analog (234°C) and 7-Cl analog (199°C). |
| pKa (COOH) | 3.6 ± 0.3 | High | Acidified by EWGs (F, Cl) relative to parent indole-3-COOH (pKa ~4.5). |
| pKa (NH) | ~15.5 | Med | Very weak acid; deprotonation requires strong bases (e.g., NaH, KOtBu). |
| LogP (Oct/Water) | 2.6 – 2.9 | High | Lipophilic. Higher than parent indole (2.14) due to halogens. |
| Solubility (Water) | < 0.1 mg/mL | High | Practically insoluble at neutral pH. |
| Solubility (DMSO) | > 20 mg/mL | High | Preferred solvent for stock solutions. |
| Polar Surface Area | ~50 Ų | High | dominated by COOH and NH. |
Synthetic & Analytical Workflows
Retrosynthetic Logic & Synthesis
The most robust route to this compound avoids direct electrophilic substitution on the indole ring due to regioselectivity issues caused by the halogens. Instead, the Vilsmeier-Haack Formylation followed by Oxidation is the industry standard.
Step 1: Formylation
-
Precursor: 7-Chloro-5-fluoroindole.
-
Reagents:
, DMF (0°C to RT). -
Intermediate: 7-Chloro-5-fluoro-1H-indole-3-carbaldehyde.
-
Mechanism: Electrophilic attack at C3 (most electron-rich position) by the Vilsmeier reagent (
).
Step 2: Oxidation
-
Reagents:
(Sodium chlorite), (buffer), Scavenger (e.g., 2-methyl-2-butene). -
Product: this compound.[1]
-
Mechanism: Pinnick Oxidation converts the aldehyde selectively to the carboxylic acid without over-oxidizing the indole ring.
Analytical Characterization (Expected Signals)
-
H NMR (DMSO-
, 400 MHz):- 12.0 ppm (br s, 1H, COOH)
- 11.8 ppm (br s, 1H, NH)
- 8.05 ppm (s, 1H, C2-H) – Deshielded by C3-COOH.
-
7.60 ppm (dd, 1H, C4-H) – Coupling with F (
). - 7.20 ppm (dd, 1H, C6-H) – Coupling with F and meta-coupling.
-
F NMR:
-
Single signal typically around
-120 to -125 ppm.
-
-
Mass Spectrometry (ESI-):
-
[M-H]⁻ peak at m/z 212.0. Characteristic Chlorine isotope pattern (3:1 ratio of M:M+2).
-
Experimental Protocols
Protocol A: Determination of Thermodynamic Solubility
Trustworthiness: This shake-flask method ensures equilibrium is reached, critical for lipophilic compounds where kinetic precipitation can yield false positives.
-
Preparation: Weigh 5 mg of compound into a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of pH 7.4 Phosphate Buffered Saline (PBS).
-
Equilibration: Shake at 300 rpm at 25°C for 24 hours.
-
Filtration: Filter supernatant through a 0.22 µm PVDF membrane (low binding).
-
Analysis: Quantify filtrate concentration via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
Protocol B: Potentiometric pKa Determination
Expertise: Due to the low solubility in water, a co-solvent method (Yasuda-Shedlovsky extrapolation) is required.
-
Titration Mix: Dissolve compound in 30%, 40%, and 50% Methanol/Water mixtures (
M concentration). -
Titrant: 0.1 M KOH (standardized).
-
Measurement: Perform titration under
atmosphere to exclude . -
Calculation: Plot apparent pKa (
) vs. dielectric constant ( ) or molar fraction of methanol. Extrapolate to 0% methanol to obtain aqueous pKa.
Visualization: Physicochemical Profiling Workflow
Caption: Integrated workflow for the structural verification, physicochemical characterization, and downstream application logic of the target indole scaffold.
References
-
PubChem. (2024). Compound Summary: Indole-3-carboxylic acid (CID 69867).[2] National Library of Medicine. Retrieved from [Link]
-
Environmental Protection Agency (EPA). (2024). CompTox Chemicals Dashboard: 1H-Indole-3-carboxylic acid derivatives. Retrieved from [Link]
-
Frontiers in Plant Science. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives. Retrieved from [Link]
Sources
structure elucidation of 7-chloro-5-fluoro-1H-indole-3-carboxylic acid
Technical Guide: Structural Elucidation of 7-Chloro-5-Fluoro-1H-Indole-3-Carboxylic Acid
Executive Summary
The precise structural characterization of This compound (CAS: 1785203-27-1) represents a classic challenge in regiochemical assignment within heterocyclic medicinal chemistry. While the indole core is ubiquitous in drug discovery—serving as a scaffold for serotonergic modulators and kinase inhibitors—the introduction of multiple halogens creates complex spin systems that require rigorous analysis.
This guide details a self-validating analytical workflow to unambiguously assign the regiochemistry of the chlorine (C7) and fluorine (C5) substituents relative to the carboxylic acid moiety. We move beyond basic spectral listing to explore the causality of the observed signals, leveraging 1D/2D NMR and Mass Spectrometry.
Analytical Strategy & Logic
The elucidation relies on a "triangulation" approach. We cannot rely on chemical shift heuristics alone due to the competing electronic effects of the electron-withdrawing carboxyl group (C3), the inductive withdrawing/resonance donating Fluorine (C5), and the inductive withdrawing Chlorine (C7).
The Core Logic Path:
-
Mass Spectrometry: Establishes the molecular formula and confirms the presence of a single chlorine atom via isotopic abundance.
- F NMR: Acts as the primary "anchor," simplifying the aromatic region by defining the F-environment.
-
H NMR (Coupling Analysis): Uses
-coupling values ( vs ) to map the relative positions of protons H4 and H6. -
2D NMR (NOESY/HMBC): Spatially locks the benzene ring substituents to the pyrrole ring (specifically the C3-acid).
Workflow Visualization
Figure 1: Logical workflow for the structural elucidation of polysubstituted indoles.
Mass Spectrometry: The Isotopic Fingerprint
Before NMR analysis, the halogen content must be validated. Chlorine possesses a distinct natural isotopic abundance that serves as an internal standard.
-
Method: LC-MS (ESI, Negative Mode).
-
Target Ion:
-
Theoretical Mass:
Da (for Cl). -
Diagnostic Feature: The Chlorine Isotope Pattern.
-
Cl (75.78%) vs
Cl (24.22%). -
Observation: You must observe two peaks separated by 2 mass units with an intensity ratio of approximately 3:1 .
-
Note: Fluorine is monoisotopic (
F) and does not contribute to the isotopic envelope, simplifying the analysis to just the Cl pattern.
-
Cl (75.78%) vs
Nuclear Magnetic Resonance (NMR) Elucidation
This section details the expected spectral data based on substituent effects and coupling constants derived from analogous 5-fluoro and 7-chloro indole systems [1, 2].
A. H NMR: The Coupling Network
The aromatic region will display two distinct protons on the benzene ring (H4 and H6) and one on the pyrrole ring (H2).
Solvent: DMSO-
| Proton | Approx. Shift ( | Multiplicity | Coupling Constants ( | Mechanistic Explanation |
| COOH | 12.0 - 13.0 | Broad Singlet | - | Exchangeable acidic proton. |
| NH (H1) | 11.5 - 12.5 | Broad Singlet | - | Indole NH, deshielded by aromaticity and H-bonding. |
| H2 | 8.0 - 8.3 | Singlet (d*) | Deshielded by C3-COOH. May show tiny long-range coupling to F5. | |
| H4 | 7.6 - 7.9 | dd | Diagnostic: Located "peri" to the C3-acid. Large coupling to F5 (ortho) and small meta-coupling to H6. | |
| H6 | 7.2 - 7.5 | dd | Located between F5 and Cl7. Large coupling to F5 (ortho) and small meta-coupling to H4. |
Key Interpretation Protocol:
-
Identify H4 vs. H6: H4 is typically downfield of H6 due to the anisotropic deshielding effect of the C3-carbonyl group.
-
Verify Fluorine Position: Both H4 and H6 must appear as doublets of doublets (dd). The large coupling (
Hz) corresponds to . If F were at C6, H4 would show a smaller meta-F coupling ( Hz). The observed large coupling confirms F is ortho to both protons, placing it at C5. -
Verify Chlorine Position: The absence of a third aromatic signal and the specific splitting of H6 (only coupled to F and H4) implies substitution at C7.
B. C NMR & F NMR
C NMR provides the carbon skeleton, but the C-F coupling is the validator.-
F NMR: Expect a singlet around -120 to -125 ppm (relative to
). -
C NMR C-F Couplings:
-
C5 (ipso): Doublet,
Hz. -
C4/C6 (ortho): Doublets,
Hz. -
C3a/C7a: Distinct couplings help assign the quaternary bridgehead carbons.
-
Definitive Proof: 2D NMR Connectivity
To satisfy the highest rigor (E-E-A-T), one cannot assume the H4 assignment based solely on chemical shift. NOESY (Nuclear Overhauser Effect Spectroscopy) provides the spatial proof.
The "H2-H4" Spatial Lock
The proton on the pyrrole ring (H2) is spatially close to H4 on the benzene ring. H2 is far from H6.
-
Experiment: 1D NOE difference or 2D NOESY.
-
Irradiate/Select: H2 signal (~8.1 ppm).
-
Observation: Strong NOE enhancement of the H4 signal (~7.7 ppm).
-
Conclusion: The signal at 7.7 ppm is definitively H4. Since H4 possesses a large
(~10 Hz), the Fluorine MUST be at C5.
HMBC Pathway Visualization
The Heteronuclear Multiple Bond Correlation (HMBC) links protons to carbons 2-3 bonds away.
Figure 2: Key HMBC correlations establishing the connectivity of the indole core.
Experimental Protocol (Standardized)
To ensure reproducibility, follow this preparation protocol:
-
Sample Prep: Dissolve 5-10 mg of the solid in 0.6 mL of DMSO-
. (CDCl is often poor for indole acids). -
Acquisition:
-
1H: 16 scans, relaxation delay (
) s to ensure integration accuracy of the acidic proton. -
13C: 1024 scans minimum due to quaternary carbons and splitting by Fluorine.
-
-
Processing: Apply an exponential window function (LB = 0.3 Hz) for 1H to resolve the H4/H6 fine splitting (
Hz).
References
-
BenchChem. (2025).[1] Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives. Retrieved from
-
National Center for Biotechnology Information. (2025). 5-Fluoro-1H-indole-3-carboxylic acid - Crystal Structure and Data. PubChem Compound Summary. Retrieved from
-
BLD Pharm. (2025).[2] Product Analysis: this compound (CAS 1785203-27-1).[3] Retrieved from
-
Chemical Instrumentation Facility, Iowa State University. (2025). NMR Coupling Constants Guide: H-F and H-H values. Retrieved from
Sources
In-Depth Technical Guide: Safety and Handling of 7-chloro-5-fluoro-1H-indole-3-carboxylic acid
Introduction
7-chloro-5-fluoro-1H-indole-3-carboxylic acid is a halogenated indole derivative with significant applications in medicinal chemistry and drug development. Its unique structure makes it a valuable building block for novel therapeutic agents. However, as with any specialized chemical, a comprehensive understanding of its properties and strict adherence to safety protocols are crucial for protecting laboratory personnel and ensuring the integrity of research. This guide provides an in-depth overview of the safe handling, storage, and disposal of this compound, based on established safety principles and available technical data.
Compound Identification and Properties
Accurate identification and knowledge of a compound's physical and chemical properties are foundational to its safe handling.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1785203-27-1[1] |
| Molecular Formula | C₉H₅ClFNO₂ |
| Molecular Weight | 213.60 g/mol |
| Appearance | Likely a solid, possibly a powder. |
| Purity | Typically >98% from commercial suppliers. |
Note: Physical properties such as melting point, boiling point, and solubility can vary. Always consult the supplier-specific Safety Data Sheet (SDS) for the most accurate and detailed information.
Hazard Identification and Risk Assessment
A thorough risk assessment is essential before handling any chemical. For this compound, the primary hazards are associated with its irritant properties and largely uncharacterized toxicological profile.
2.1. Toxicological Profile (GHS Classification)
-
H335: May cause respiratory irritation .[3]
It is imperative to treat this compound as potentially hazardous until comprehensive toxicological data is established.
2.2. Causality of Hazards
The irritant nature of many organic acids is due to their ability to disrupt cell membranes and denature proteins on contact. The presence of chlorine and fluorine atoms can modulate the compound's reactivity and biological interactions, underscoring the need for stringent handling protocols to prevent accidental exposure.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered safety approach that combines engineering controls with appropriate PPE is mandatory to minimize exposure risks.
3.1. Primary Engineering Control: Chemical Fume Hood
All manipulations of solid this compound, including weighing and solution preparation, must be performed in a certified chemical fume hood.[4] This is a critical control measure to prevent the inhalation of fine particulates and potential vapors.[4]
3.2. Personal Protective Equipment (PPE) Protocol
The choice of PPE is determined by potential exposure routes. The following PPE is required when handling this compound:[5][6][7]
-
Eye Protection: Chemical splash goggles are mandatory.[5][6] Standard safety glasses do not offer adequate protection from fine powders or splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are the minimum requirement.[5][8] For extended handling or when working with solutions, double-gloving or using thicker gloves is recommended.[9] Always inspect gloves for any signs of damage before and during use.
-
Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened.
-
Respiratory Protection: In situations where a fume hood is unavailable or during large-scale transfers with significant dust generation, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is necessary.[6][8]
Workflow for Donning PPE
Caption: Sequential workflow for correctly donning Personal Protective Equipment.
Handling and Storage Protocols
Strict adherence to handling and storage protocols is crucial for maintaining a safe laboratory environment and ensuring the compound's stability.
4.1. Step-by-Step Weighing and Solution Preparation Protocol
This protocol is designed to minimize the aerosolization of the powdered compound.
-
Preparation:
-
Confirm the chemical fume hood is operational with the sash at the appropriate working height.
-
Place all necessary equipment (spatula, weigh paper/boat, beaker, solvent, etc.) inside the fume hood.
-
Don all required PPE as detailed in Section 3.2.
-
-
Weighing:
-
Carefully open the container of this compound inside the fume hood, avoiding any sudden movements that could create dust.
-
Use a clean spatula to transfer the desired amount of powder to a tared weigh paper or boat on a balance located within the fume hood.
-
Promptly and securely close the primary container.
-
-
Solution Preparation:
-
Place the weigh paper/boat with the compound into the dissolution beaker.
-
Slowly add the solvent to the beaker, directing the flow down the sides to prevent splashing the powder.
-
Use a magnetic stir bar or gentle swirling to aid dissolution. If sonication is needed, perform it in a sealed container.
-
-
Cleanup:
-
Carefully fold the used weigh paper/boat and dispose of it in the designated solid chemical waste container.
-
Wipe down the spatula and any contaminated surfaces within the fume hood with a solvent-dampened cloth, disposing of the cloth in the solid chemical waste.
-
4.2. Storage Requirements
-
Temperature: Store in a cool, dry place.[10] For long-term stability, refrigeration (2-8 °C) is often recommended, but always refer to the supplier's SDS.
-
Atmosphere: For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.
-
Incompatibilities: Store away from strong oxidizing agents.[4][10] The indole ring can be susceptible to oxidation.
-
Container: Keep the container tightly sealed to prevent moisture ingress.[11]
Emergency Procedures
Preparedness is essential for the effective management of any laboratory incident.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3][12] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] Seek medical attention if irritation persists.[12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, periodically lifting the upper and lower eyelids.[12] Seek immediate medical attention.[2][3][12] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][13] |
5.1. Spill Response
-
Small Spills (within a fume hood):
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area and restrict access.[15]
-
Alert laboratory personnel and the designated safety officer.
-
If it is safe to do so, increase ventilation to the area.[14]
-
Do not attempt to clean up a large spill without appropriate respiratory protection and training. Await the arrival of trained emergency response personnel.
-
Spill Response Decision Tree
Caption: A decision tree for responding to a chemical spill.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste (solutions): As a halogenated organic compound, this should be collected in a designated "Halogenated Organic Waste" container.[4][16][17] Do not mix with non-halogenated waste.[17]
Always follow local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Conclusion
This compound is a valuable tool in research and development, but its safe use hinges on a thorough understanding of its potential hazards and the diligent application of safety protocols. By integrating engineering controls, appropriate PPE, and meticulous handling techniques, researchers can effectively mitigate risks and maintain a safe and productive laboratory environment. Always prioritize safety and consult the most current Safety Data Sheet before beginning any work with this or any other chemical.
References
-
Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
GOV.UK. What to do in a chemical emergency. (2024-10-10). [Link]
-
Dust Arrest. PPE for Powder Handling: Support Operators Effectively. (2025-09-14). [Link]
-
University of Wisconsin-Madison. Hazardous Waste Segregation. [Link]
-
Industrial Safety Tips. PPE For Chemical Handling With Example. (2025-06-06). [Link]
-
Florida State University Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills. [Link]
-
Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards. [Link]
-
The University of British Columbia. Organic Solvent Waste Disposal. [Link]
-
Hudson Valley Community College. Chemical Emergency Procedures. [Link]
-
Protecnus. The importance of Personal Protective Equipment in the handling of chemicals. (2024-04-05). [Link]
-
U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). (2026-02-04). [Link]
-
U.S. Environmental Protection Agency. Personal Protective Equipment. (2025-09-12). [Link]
-
American Red Cross. Chemical Emergency Preparedness. [Link]
-
Capot Chemical. MSDS of 5-Fluoro-1H-indole-3-carboxylic acid methyl ester. (2026-01-25). [Link]
-
Louisiana State University. Chemical Storage Guidelines. [Link]
- Patočka, J., & Cabal, J. (1998). Toxicology of ω-Fluorocarboxylic Acids. Vojenské zdravotnické listy-Suplementum, LXVII(1), 23.
-
University of North Carolina at Chapel Hill. Chapter 04: Proper Storage of Chemicals in Laboratories. (2021-04-08). [Link]
-
University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]
-
Case Western Reserve University. Chemical Compatibility and Storage. [Link]
Sources
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Technical Guide: Biological Potential of Halogenated Indole-3-Carboxylic Acids
Executive Summary: The Halogen Advantage
Indole-3-carboxylic acid (I3CA) is often dismissed as a mere metabolic breakdown product of tryptophan or a structural isomer of the plant hormone auxin (indole-3-acetic acid). However, the halogenated derivatives of I3CA represent a distinct, underutilized pharmacophore with potent biological activities that diverge significantly from the parent scaffold.
This guide analyzes the structure-activity relationship (SAR) of halogenated I3CAs, specifically focusing on the "Halogen Effect"—where the introduction of Chlorine (Cl), Bromine (Br), or Iodine (I) at the C5, C6, or C4 positions modulates lipophilicity (
Key Therapeutic Vectors:
-
Antimicrobial: Di-halogenated derivatives (e.g., 4,6-dibromo) exhibit fungicidal activity against drug-resistant Candida spp.[1]
-
Oncology: 5-bromo derivatives act as EGFR kinase inhibitors and chemosensitizers for doxorubicin.
-
Agrochemical: Specific derivatives function as antagonists to the TIR1 auxin receptor, offering a novel herbicidal mechanism.
Chemical Basis: The Sigma-Hole Phenomenon
The biological potency of halogenated I3CAs is driven by the anisotropic distribution of electron density on the halogen atom, known as the
Table 1: SAR Impact of Halogen Positioning
| Position | Halogen | Effect on Activity | Primary Application |
| C5 | Br / Cl | Increases metabolic stability; enhances binding to hydrophobic pockets (e.g., Kinase domains). | Anticancer (EGFR Inhibition) |
| C4, C6 | Br / I | Synergistic effect; "Di-halogenation" drastically lowers MIC against fungi. | Antifungal (Biofilm disruption) |
| C2 | - | Substitution here often reduces potency due to steric clash with the carboxylic acid moiety. | N/A |
Therapeutic Module A: Antimicrobial & Antifungal Activity[1][2][3][4]
Recent screens have identified 4,6-dibromoindole-3-carboxylic acid and 5-bromo-4-chloroindole-3-carboxylic acid as potent agents against multi-drug resistant (MDR) pathogens. Unlike standard azoles, these agents target the hyphal transition and biofilm formation, reducing the likelihood of resistance.
Mechanism of Action: Fungal Biofilm Disruption
The following pathway illustrates the mechanism by which di-halogenated I3CAs inhibit Candida albicans pathogenicity.
Figure 1: Mechanism of antifungal activity for di-halogenated indole-3-carboxylic acids, highlighting ROS induction and hyphal blockade.
Protocol 1: High-Throughput MIC Determination (Self-Validating)
Objective: Determine the Minimum Inhibitory Concentration (MIC) of 5-bromoindole-3-carboxylic acid against S. aureus or C. albicans.
Reagents:
-
Mueller-Hinton Broth (MHB) for bacteria / RPMI 1640 for fungi.
-
Resazurin (Alamar Blue) solution (0.01%).
-
96-well microtiter plates.
-
Positive Control: Ciprofloxacin (Bacteria) or Fluconazole (Fungi).
Workflow:
-
Inoculum Prep: Adjust organism suspension to
CFU/mL (0.5 McFarland standard). Dilute 1:100 in media. -
Compound Dilution: Dissolve halogenated I3CA in DMSO (stock 10 mg/mL). Perform serial 2-fold dilutions in the 96-well plate (Range: 100 µg/mL to 0.19 µg/mL). Critical: Final DMSO concentration must be < 1% to avoid solvent toxicity.
-
Incubation: Add 100 µL of inoculum to each well. Incubate at 37°C for 24h (Bacteria) or 48h (Fungi).
-
Validation (The "Self-Check"): Add 20 µL Resazurin solution. Incubate for 2-4 hours.
-
Blue Color: No growth (Valid inhibition).
-
Pink/Colorless: Active growth (Failure/Resistance).
-
Control Check: If the DMSO-only well is Blue, the assay is invalid (toxicity). If the Media-only well is Pink, the assay is invalid (contamination).
-
Therapeutic Module B: Oncology & Chemosensitization
Halogenated I3CAs, particularly 5-bromoindole-3-carboxylic acid , have emerged as dual-function agents. They possess intrinsic cytotoxicity against breast (MCF-7) and lung (A549) cancer lines and act as chemosensitizers, enhancing the efficacy of doxorubicin.
Mechanism of Action: EGFR Inhibition & Senescence
The 5-bromo substituent mimics the ATP adenine ring, allowing the molecule to dock into the ATP-binding pocket of EGFR (Epidermal Growth Factor Receptor), shutting down downstream proliferation signals.
Figure 2: Signal transduction blockade by 5-bromo-I3CA leading to senescence and apoptosis in cancer cells.
Quantitative Data: Cytotoxicity Profile
| Compound | Cell Line | IC50 (µM) | Mechanism Note |
| Indole-3-carboxylic acid (Parent) | LS180 (Colorectal) | >100 | Weak activity alone; sensitizes to Doxorubicin. |
| 5-Bromoindole-3-carboxylic acid | MCF-7 (Breast) | 12.9 | Direct EGFR inhibition. |
| 4-Chloro-N'-derivative (5f) | MDA-MB-468 | 8.2 | Triple-negative breast cancer target.[2] |
| 4,6-Dibromoindole | HepG2 (Liver) | 35.5 | Moderate cytotoxicity; high selectivity vs fungi.[1] |
Agrochemical Module: TIR1 Antagonism
While Indole-3-acetic acid (IAA) is the natural auxin agonist, indole-3-carboxylic acid derivatives often act as antagonists at the TIR1/AFB receptor complex.
-
Biological Logic: The carboxylic acid moiety mimics the acidic head of auxin, but the halogen substitution (steric bulk) prevents the "molecular glue" action required to recruit the Aux/IAA repressor proteins for degradation.
-
Outcome: The plant auxin signaling is blocked, leading to growth arrest in susceptible weed species. This makes halogenated I3CAs promising candidates for herbicide resistance management.
Synthesis & Purification Reference
For researchers synthesizing these derivatives, the Vilsmeier-Haack route followed by oxidation is the industry standard for high purity.
-
Halogenation: Indole + NBS (N-Bromosuccinimide) in DMF
5-Bromoindole (Regioselective). -
Formylation: 5-Bromoindole +
/DMF 5-Bromoindole-3-carboxaldehyde. -
Oxidation: Aldehyde +
or 5-Bromoindole-3-carboxylic acid .
Purification Check: The final product should appear as a white to pinkish powder. A melting point of 204-207°C (for the aldehyde precursor) or decomposition >230°C (for the acid) serves as a quick physical validation before NMR/MS.
References
-
Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. Acta Poloniae Pharmaceutica, 2024.[3] Link
-
Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. Microbiology Spectrum, 2025. Link
-
Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 2022. Link
-
Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science, 2022. Link
-
Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. Marine Drugs, 2025. Link
Sources
The Indole-3-Carboxylic Acid Scaffold: Medicinal Chemistry Applications and Synthetic Architectures
The following technical guide provides an in-depth review of Indole-3-Carboxylic Acid (I3CA) derivatives, structured for medicinal chemists and drug development professionals.
Executive Summary
The indole-3-carboxylic acid (I3CA) scaffold represents a "privileged structure" in medicinal chemistry, distinct from its homologue indole-3-acetic acid (auxin). Its rigid attachment of the carbonyl group directly to the C3 position of the indole ring creates a unique electronic and steric profile that has been successfully exploited in antiemetics (5-HT3 antagonists), antivirals, and oncology therapeutics. This guide analyzes the structure-activity relationships (SAR), therapeutic mechanisms, and robust synthetic protocols required to leverage this scaffold.
Part 1: Structural Significance & Pharmacophore Analysis
The I3CA core functions as a bioisostere for purines and other bicyclic heterocycles, but its primary value lies in its ability to position hydrogen bond acceptors (carbonyl oxygen) and donors (indole NH) in a specific spatial arrangement.
Key Pharmacophoric Features[1][2][3]
-
C3-Carbonyl Positioning: Unlike indole-3-acetic acid, where the methylene bridge allows rotational freedom, the I3CA carbonyl is conjugated with the indole
-system. This planarity is critical for fitting into narrow receptor pockets (e.g., 5-HT3 receptors). -
N1-H Donor: The indole nitrogen serves as a critical hydrogen bond donor. Alkylation at this position often modulates solubility and metabolic stability but can drastically alter receptor binding affinity.
-
Electronic Tuning (C5/C6): Substituents at the 5 and 6 positions regulate the electron density of the indole ring, influencing the
stacking interactions often observed in enzyme active sites (e.g., Topoisomerase inhibition).
Visualization: SAR Logic of the I3CA Scaffold
The following diagram illustrates the functional logic of the scaffold modifications.
Caption: Functional dissection of the Indole-3-Carboxylic Acid scaffold highlighting critical modification zones for medicinal chemistry optimization.
Part 2: Therapeutic Verticals
Neurology: 5-HT3 Receptor Antagonists ("The Setrons")
The most commercially successful application of the I3CA scaffold is in the "Setron" class of antiemetics.
-
Compound: Tropisetron (ICS 205-930).[1]
-
Chemistry: Tropisetron is the ester formed between indole-3-carboxylic acid and tropine.[2]
-
Mechanism: It acts as a competitive antagonist at the 5-HT3 receptor.[2] The indole moiety mimics the aromatic ring of serotonin, while the carbonyl-tropine tail mimics the basic amine side chain of serotonin but locks it in a conformation that blocks the receptor without activating it.
-
Secondary Target: Tropisetron is also a potent partial agonist of
nicotinic acetylcholine receptors, providing neuroprotective effects distinct from other setrons [1].
Virology: Broad-Spectrum Antivirals
Recent medicinal chemistry campaigns have identified I3CA derivatives with potent activity against enveloped viruses.
-
Target: SARS-CoV-2 and Influenza.
-
Lead Compound: 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole (Arbidol analog).[3]
-
Mechanism: These derivatives inhibit viral fusion. Specifically, they suppress syncytium formation induced by the SARS-CoV-2 spike protein.[3][4][5][6] The presence of the C3-carboxylate esterified with amino-alkyl chains renders the molecule amphiphilic, facilitating interaction with viral lipid envelopes [2].
Oncology: Sensitization and Senescence
I3CA is a stable metabolite of the dietary compound Indole-3-carbinol (I3C).
-
Mechanism: Unlike I3C, which is rapidly metabolized, I3CA persists in plasma.[7] It has been shown to enhance the potency of Doxorubicin in colorectal cancer (CRC) models.[8]
-
Pathway: I3CA promotes Doxorubicin-induced cellular senescence and G2/M cell cycle arrest. It upregulates p21 and SA-β-gal, effectively preventing tumor proliferation where Doxorubicin alone might fail due to resistance [3].
Part 3: Comparative Data Analysis
The following table summarizes key I3CA derivatives and their primary biological parameters.
| Compound Class | Representative Molecule | Primary Target | Key Structural Feature | Activity Metric |
| Antiemetic | Tropisetron | 5-HT3 Receptor | Tropine ester at C3 | |
| Antiviral | 5-OMe-I3CA derivative | SARS-CoV-2 | Aminoalkyl ester + 5-OMe | |
| Anticancer | Indole-3-carboxylic acid | Cell Cycle (G2/M) | Free acid (metabolite) | Enhances Doxorubicin efficacy [3] |
| Anticancer | 2-phenyl-indole-3-amide | Tubulin | C3-Amide linker |
Part 4: Synthetic Architectures & Protocols
Reliable synthesis of I3CA derivatives is paramount. The direct carboxylation of indole is often low-yielding. The industrial standard involves a two-step sequence: Vilsmeier-Haack formylation followed by oxidation.
Synthetic Pathway Diagram
Caption: The standard "Formylation-Oxidation" route for high-fidelity synthesis of I3CA scaffolds.
Detailed Experimental Protocol: Synthesis of Indole-3-Carboxylic Acid
Rationale: This protocol uses Pinnick Oxidation rather than KMnO4 or Ag2O. Pinnick oxidation is milder, avoids over-oxidation of the indole nitrogen, and tolerates sensitive functional groups on the benzene ring.
Step 1: Synthesis of Indole-3-Carboxaldehyde (Vilsmeier-Haack)
-
Reagents: Indole (1.0 eq), POCl3 (1.1 eq), DMF (3.0 eq).
-
Procedure: Cool DMF to 0°C. Add POCl3 dropwise (exothermic). Stir for 30 min to form the Vilsmeier reagent (chloroiminium salt).
-
Add Indole dissolved in DMF dropwise.
-
Heat to 40°C for 2 hours. Monitor by TLC (formation of a polar spot).
-
Workup: Pour onto ice/water. Basify with NaOH (pH 9-10). The aldehyde precipitates as a solid. Filter and wash with water.
-
Validation: 1H NMR will show a distinct singlet at
ppm (CHO).[9]
Step 2: Oxidation to Indole-3-Carboxylic Acid (Pinnick Conditions)
-
Reagents: Indole-3-carboxaldehyde (1.0 eq), Sodium Chlorite (NaClO2, 1.5 eq), NaH2PO4 (1.5 eq), 2-methyl-2-butene (scavenger, 5.0 eq), t-Butanol/Water (3:1).
-
Procedure: Dissolve aldehyde and 2-methyl-2-butene in t-BuOH.
-
Dissolve NaClO2 and NaH2PO4 in water; add this solution dropwise to the reaction mixture at room temperature.
-
Stir for 4-6 hours. The reaction turns yellow/clear.
-
Workup: Acidify to pH 3 with 1N HCl. Extract with Ethyl Acetate (x3).[10] Wash organic layer with brine, dry over Na2SO4, and concentrate.
-
Purification: Recrystallization from Ethanol/Water.
-
Validation: 1H NMR will show disappearance of the CHO peak and appearance of a broad singlet at
ppm (COOH).
Part 5: Future Directions & Bioisosteres
The future of I3CA medicinal chemistry lies in bioisosteric replacement of the carboxylic acid to improve metabolic stability and blood-brain barrier (BBB) penetration.
-
Tetrazoles: Replacing -COOH with a tetrazole ring maintains acidity (
) but increases lipophilicity. -
Oxadiazoles: Cyclization of the acid to 1,2,4-oxadiazoles has shown promise in creating non-acidic inhibitors of IDO1 (Indoleamine 2,3-dioxygenase).
References
-
Macor, J. E., et al. (2001).[1] The 5-HT3 antagonist tropisetron (ICS 205-930) is a potent and selective alpha7 nicotinic receptor partial agonist.[1][2] Bioorganic & Medicinal Chemistry Letters.
-
Tsyshkova, N. G., et al. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2.[3][4][5][6] Acta Naturae.
-
Zhang, X., et al. (2024). Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells.[8] Acta Poloniae Pharmaceutica.
-
InvivoChem. (n.d.). Tropisetron (SDZ-ICS-930) Product Monograph.
-
Singh, P., et al. (2018). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry.
-
Organic Syntheses. (1959). Indole-3-acetic acid (Reference for homologue comparison and hydrolysis protocols). Organic Syntheses, Coll. Vol. 4.
Sources
- 1. The 5-HT3 antagonist tropisetron (ICS 205-930) is a potent and selective alpha7 nicotinic receptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tropisetron (SDZ-ICS-930) | 5-HT Receptor | CAS 89565-68-4 | Buy Tropisetron (SDZ-ICS-930) from Supplier InvivoChem [invivochem.com]
- 3. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. actanaturae.ru [actanaturae.ru]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
Methodological & Application
Application Note & Protocols: Strategic Derivatization of 7-chloro-5-fluoro-1H-indole-3-carboxylic acid for Combinatorial Library Synthesis
Introduction: The Privileged Scaffold in Modern Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic drugs.[1][2][3] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal starting point for the development of novel therapeutic agents. The specific scaffold, 7-chloro-5-fluoro-1H-indole-3-carboxylic acid, presents a particularly interesting case for combinatorial chemistry and library synthesis. The electron-withdrawing halogen substituents at the C5 and C7 positions significantly modulate the electronic character of the indole ring, influencing its reactivity and potential biological activity. This guide provides a comprehensive overview of the strategic derivatization of this scaffold, focusing on robust and orthogonal methodologies suitable for the generation of diverse chemical libraries aimed at accelerating drug discovery programs.[4]
Strategic Considerations for Library Design: Unlocking Molecular Diversity
The this compound scaffold offers three primary points for diversification, allowing for a multi-pronged approach to library synthesis. A successful strategy hinges on the ability to selectively modify each position, ideally in an orthogonal manner.
-
R1 (C3-Carboxamide): The carboxylic acid at the C3 position is a versatile handle for introducing a wide array of chemical functionalities through robust amide bond formation.
-
R2 (N1-Indole): The indole nitrogen can be readily alkylated or arylated to explore the impact of substitution on this key hydrogen-bonding atom.
-
R3 (C7-Aryl/Alkyl): The chloro-substituent at the C7 position, while electronically modifying the ring, also serves as a synthetic handle for advanced cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or other carbon-based substituents.
The following sections will detail validated protocols for the derivatization at each of these positions.
Derivatization at the C3-Carboxylic Acid: Robust Amide Bond Formation
The formation of an amide bond from the C3-carboxylic acid is one of the most reliable and widely employed reactions in library synthesis due to the commercial availability of a vast number of primary and secondary amines.
Causality Behind Experimental Choices:
The selection of an appropriate coupling reagent is critical for achieving high yields and purity.[5] Standard reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are effective in minimizing side reactions, such as the formation of unreactive symmetric anhydrides.[5] The base, typically Diisopropylethylamine (DIPEA), is chosen for its non-nucleophilic nature to prevent unwanted side reactions.
Protocol: EDC/HOBt Mediated Amide Coupling
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv.), HOBt (1.2 equiv.), and the desired amine (1.1 equiv.) in anhydrous DCM or DMF.
-
Add DIPEA (2.5 equiv.) to the solution and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC·HCl (1.2 equiv.) portion-wise to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[5]
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
| Coupling Reagent | Additive | Pros | Cons |
| EDC·HCl | HOBt | Water-soluble byproducts, easy workup. | Can be a mild skin irritant. |
| HATU | - | High reactivity, good for hindered amines. | More expensive, can be difficult to remove byproducts. |
| T3P | - | Efficient for selective amide formation, readily soluble.[6] | Can be moisture sensitive. |
Derivatization at the N1-Indole Nitrogen: Alkylation and Arylation
Modification of the indole nitrogen can significantly impact the compound's physicochemical properties and biological activity. N-alkylation is a common strategy, and for library synthesis, robust and general conditions are preferred.
Causality Behind Experimental Choices:
For N-alkylation, a suitable base is required to deprotonate the indole nitrogen, forming the more nucleophilic indolate anion. Stronger bases like sodium hydride (NaH) are effective but require anhydrous conditions. Carbonate bases like cesium carbonate (Cs₂CO₃) offer a milder alternative. The choice of solvent is also crucial; polar aprotic solvents like DMF or acetonitrile are typically used to dissolve the reagents and facilitate the reaction.
Protocol: N-Alkylation of the Indole Ring
Materials:
-
7-chloro-5-fluoro-1H-indole-3-carboxamide (from previous step)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of the starting indole (1.0 equiv.) in anhydrous DMF, add Cs₂CO₃ (2.0 equiv.).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.2 equiv.) dropwise to the mixture.
-
Stir the reaction at room temperature for 4-12 hours, or heat to 50-60 °C if the reaction is sluggish. Monitor by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Note on Protecting Groups: For some synthetic routes, it may be advantageous to protect the indole nitrogen. The Boc group is a common choice and can be easily removed under acidic conditions.[7][8] The Phenylsulfonyl (PhSO₂) group is another option, though its removal requires harsher conditions.[7]
Derivatization at the C7-Chloro Position: Advanced Cross-Coupling Strategies
The presence of a chloro substituent at the C7 position opens the door to powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[9][10] These methods allow for the introduction of a wide range of aryl, heteroaryl, and amino groups, dramatically increasing the chemical diversity of the library.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with a boronic acid or ester.[10][11]
Causality Behind Experimental Choices:
The choice of palladium catalyst, ligand, and base is critical for a successful Suzuki-Miyaura coupling. A phosphine ligand, such as SPhos or XPhos, is often required to stabilize the palladium catalyst and facilitate the catalytic cycle. A base, typically a carbonate or phosphate, is necessary for the transmetalation step.
Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
N-protected 7-chloro-5-fluoro-indole derivative
-
Aryl or heteroaryl boronic acid or ester
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like Pd₂(dba)₃
-
SPhos or XPhos (ligand)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
1,4-Dioxane and Water (as a solvent mixture)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine the N-protected 7-chloro-5-fluoro-indole derivative (1.0 equiv.), the boronic acid/ester (1.5 equiv.), and the base (e.g., K₂CO₃, 3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv.) and the ligand (e.g., SPhos, 0.1 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the introduction of a diverse range of primary and secondary amines at the C7 position.[9][12]
Causality Behind Experimental Choices:
Similar to the Suzuki-Miyaura reaction, the success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, ligand, and base.[13][14] Sterically hindered phosphine ligands, such as tBuXPhos, are often employed. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required.
Protocol: Buchwald-Hartwig Amination
Materials:
-
N-protected 7-chloro-5-fluoro-indole derivative
-
Primary or secondary amine
-
Pd₂(dba)₃ (catalyst)
-
tBuXPhos (ligand)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene or Dioxane
-
Ethyl acetate (EtOAc)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the N-protected 7-chloro-5-fluoro-indole derivative (1.0 equiv.), the amine (1.2 equiv.), and NaOt-Bu (1.4 equiv.) in a reaction vessel.
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.02 equiv.) and tBuXPhos (0.04 equiv.) in anhydrous toluene.
-
Add the catalyst solution to the reaction vessel.
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Orthogonal Synthesis Strategies and Workflow
An efficient library synthesis requires an orthogonal strategy where each diversification point can be addressed without affecting the others. The following workflow illustrates such a strategy.
Caption: Orthogonal workflow for the library synthesis from this compound.
Troubleshooting and Key Considerations
-
Solubility: The starting material and some derivatives may have poor solubility in common organic solvents. The use of DMF or heating may be necessary to achieve homogeneity.
-
Side Reactions: In amide coupling, ensure the amine is present during the activation of the carboxylic acid to minimize the formation of the symmetric anhydride.[5]
-
Purification: Purification of indole derivatives can sometimes be challenging due to their polarity and potential for tailing on silica gel. The use of a small amount of triethylamine in the eluent can sometimes improve peak shape. Reversed-phase chromatography can be a valuable alternative for polar compounds.[5]
-
N-Protection: For the cross-coupling reactions, protection of the indole nitrogen is often necessary to prevent side reactions and improve yields. The choice of protecting group should be compatible with the subsequent reaction conditions and easily removable.
References
-
MDPI. (2022, March 27). Recent Advances in Divergent Synthetic Strategies for Indole-Based Natural Product Libraries. Retrieved from [Link]
- Orain, D., Koch, G., & Giger, R. (2003). From Solution-Phase Studies to Solid-Phase Synthesis: A New Indole Based Scaffold for Combinatorial Chemistry. CHIMIA, 57(5), 263-267.
- Reddy, T. J., et al. (2019). Reaction of Indole Carboxylic Acid/Amide with Propargyl Alcohols: [4 + 3]-Annulation, Unexpected 3- to 2-Carboxylate/Amide Migration, and Decarboxylative Cyclization. Organic Letters, 21(14), 5447–5451.
-
ResearchGate. (2025, August 6). A New Protecting-Group Strategy for Indoles. Retrieved from [Link]
- Muchowski, J. M., & Solas, D. R. (1984). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 49(1), 203–205.
- Nettekoven, M. (2001). Combinatorial synthesis of libraries of indole derivatives. Bioorganic & Medicinal Chemistry Letters, 11(16), 2169–2171.
- Google Patents. US7067676B2 - N-alkylation of indole derivatives.
-
Chen, J., et al. (2018). Construction of 2-alkynyl aza-spiro[15][16]indole scaffolds via sequential C–H activations for modular click chemistry libraries. Chemical Communications, 54(74), 10434–10437.
-
ACS Publications. (2025, August 28). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. Retrieved from [Link]
-
TIB. (2017, July 26). Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen. Retrieved from [Link]
-
Arkivoc. Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Retrieved from [Link]
-
ACS Publications. (2025, October 27). Photocatalytic Decarboxylative Alkylation of the C2-Position of 3-Haloindoles with Aliphatic Carboxylic Acids. Retrieved from [Link]
-
Diva-Portal.org. (2019, October 8). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product b. Retrieved from [Link]
-
RSC Publishing. (2017, July 26). Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen. Retrieved from [Link]
-
ACS Publications. (2005, August 10). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Retrieved from [Link]
-
DigitalCommons@UNMC. Synthesis of Indole-3-Acetic Acid Derivatives and a Urea Carboxylic Ac. Retrieved from [Link]
- Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygen
-
Organic Chemistry Portal. (2006, September 5). Novel Synthetic Approaches Toward Substituted Indole Scaffolds. Retrieved from [Link]
-
Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (2012, October 2). What's the best way to protect the NH group in Heterocyclic Compounds? Retrieved from [Link]
-
RSC Publishing. Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Retrieved from [Link]
-
ResearchGate. Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Retrieved from [Link]
-
Synthesis Spotlight. Buchwald–Hartwig Amination with Aqueous Ammonia. Retrieved from [Link]
-
Wikipedia. Suzuki reaction. Retrieved from [Link]
-
Indian Academy of Sciences. Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Retrieved from [Link]
-
PMC. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Frontiers. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Retrieved from [Link]
- Google Patents. US4620007A - 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid.
-
PubMed. (2006, August 15). Synthesis of 7-chloro-5-trifluoromethyl/7-fluoro/7-trifluoromethyl-4H-1,4-benzothiazines as antimicrobial agents. Retrieved from [Link]
-
Organic Syntheses Procedure. 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]
-
PMC. 5-Fluoro-1H-indole-3-carboxylic acid. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. oa.tib.eu [oa.tib.eu]
- 3. Novel Synthetic Approaches Toward Substituted Indole Scaffolds [organic-chemistry.org]
- 4. Combinatorial synthesis of libraries of indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. "Synthesis of Indole-3-Acetic Acid Derivatives and a Urea Carboxylic Ac" by Matthias Walters, Rongguo Ren et al. [digitalcommons.unmc.edu]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. diva-portal.org [diva-portal.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reaction of Indole Carboxylic Acid/Amide with Propargyl Alcohols: [4 + 3]-Annulation, Unexpected 3- to 2- Carboxylate/Amide Migration, and Decarboxylative Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for 7-chloro-5-fluoro-1H-indole-3-carboxylic acid in Agrochemical Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and screening protocols for 7-chloro-5-fluoro-1H-indole-3-carboxylic acid in the field of agrochemical research. The indole scaffold is a recurring motif in a variety of biologically active compounds, and its derivatives have shown significant promise as fungicides, herbicides, and plant defense activators.[1][2] This document outlines the scientific rationale and detailed methodologies for evaluating the herbicidal and fungicidal potential of this specific halogenated indole-3-carboxylic acid derivative.
Introduction: The Potential of Indole-3-Carboxylic Acid Derivatives in Agriculture
Indole-3-carboxylic acid and its analogs are structurally related to the natural plant hormone auxin (indole-3-acetic acid), which plays a crucial role in plant growth and development.[3][4] This structural similarity has led to the exploration of indole derivatives as potential herbicides that mimic or antagonize auxin activity, leading to uncontrolled growth and eventual death of susceptible plants.[3][5][6] Recent studies have focused on designing indole-3-carboxylic acid derivatives as antagonists of the auxin receptor protein TIR1, demonstrating significant herbicidal effects on both monocotyledonous and dicotyledonous weeds.[3][5]
Furthermore, the indole nucleus is a key component in various secondary metabolites with antimicrobial properties.[7][8] Research has shown that certain indole derivatives can inhibit the growth of pathogenic fungi by disrupting mitochondrial function, and others can prime the plant's natural defense mechanisms.[7][9] The presence of halogen atoms, such as chlorine and fluorine, on the indole ring can significantly influence the compound's biological activity, lipophilicity, and metabolic stability, making this compound a compelling candidate for agrochemical screening.
Postulated Mechanism of Action: A Dual-Pronged Approach
Based on the existing literature for structurally similar compounds, we hypothesize that this compound may exhibit a dual mode of action, making it a versatile candidate for agrochemical development.
-
Herbicidal Activity via Auxin Modulation: The primary hypothesis is that the compound will act as an auxin mimic or antagonist. By binding to auxin receptors like TIR1, it may disrupt the normal hormonal balance, leading to phytotoxicity in target weed species. The chloro and fluoro substituents may enhance binding affinity and selectivity.[3][5]
-
Fungicidal Activity through Mitochondrial Disruption: A secondary potential mechanism is the inhibition of fungal growth. Indole derivatives have been shown to interfere with the mitochondrial respiratory chain in fungi, leading to an accumulation of reactive oxygen species (ROS) and ultimately, cell death.[7]
The following protocols are designed to empirically test these hypotheses.
Experimental Protocols
These protocols provide a starting point for the in vitro and in vivo screening of this compound. It is recommended to perform these assays in a controlled environment to ensure reproducibility.
This protocol is adapted from established methods for evaluating the herbicidal potential of auxin-mimicking compounds.[3][5]
Objective: To assess the inhibitory effect of this compound on the germination and early growth of representative monocot (e.g., Echinochloa crus-galli - barnyard grass) and dicot (e.g., Brassica napus - rape) plant species.
Materials:
-
This compound
-
Acetone (HPLC grade)
-
Tween-20
-
Sterile distilled water
-
Petri dishes (90 mm)
-
Filter paper (Whatman No. 1)
-
Seeds of Echinochloa crus-galli and Brassica napus
-
Positive control: A commercial auxin-based herbicide (e.g., 2,4-D)
-
Negative control: 0.1% acetone solution
-
Growth chamber with controlled temperature (25 ± 1°C) and light/dark cycle (12h/12h)
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound (10 mg/mL) in acetone.
-
Prepare a series of dilutions from the stock solution to achieve final concentrations of 1, 10, 50, and 100 µg/mL. The final acetone concentration in all test solutions should not exceed 0.1%.
-
Add Tween-20 to a final concentration of 0.05% to all solutions to aid in dispersion.
-
Prepare the positive and negative control solutions similarly.
-
-
Seed Plating:
-
Place two layers of filter paper in each petri dish and moisten with 5 mL of the respective test or control solution.
-
Place 20 uniformly sized seeds of either E. crus-galli or B. napus on the filter paper in each dish.
-
Each concentration should be tested in triplicate for each plant species.
-
-
Incubation:
-
Seal the petri dishes with parafilm to prevent evaporation.
-
Incubate the dishes in a growth chamber at 25 ± 1°C with a 12-hour light/12-hour dark photoperiod for 7 days.
-
-
Data Collection and Analysis:
-
After 7 days, count the number of germinated seeds in each dish.
-
Measure the root and shoot length of each seedling.
-
Calculate the percent inhibition of germination, root length, and shoot length for each concentration relative to the negative control using the following formula:
-
Inhibition (%) = [(Control - Treatment) / Control] x 100
-
-
Calculate the EC50 (half-maximal effective concentration) values for root and shoot growth inhibition.
-
Data Presentation:
The results can be summarized in a table as follows:
| Concentration (µg/mL) | E. crus-galli Root Inhibition (%) | E. crus-galli Shoot Inhibition (%) | B. napus Root Inhibition (%) | B. napus Shoot Inhibition (%) |
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| Positive Control | ||||
| Negative Control | 0 | 0 | 0 | 0 |
Workflow Diagram:
Caption: Workflow for herbicidal activity screening.
This protocol is a standard method for assessing the direct antifungal activity of a compound against a plant pathogenic fungus.
Objective: To determine the in vitro inhibitory effect of this compound on the mycelial growth of a common plant pathogenic fungus (e.g., Fusarium solani).
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Pure culture of Fusarium solani
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Positive control: A commercial fungicide (e.g., Carbendazim)
-
Negative control: PDA medium with 0.1% DMSO
-
Incubator set at 28 ± 1°C
Procedure:
-
Preparation of Amended Media:
-
Prepare a stock solution of the test compound (10 mg/mL) in DMSO.
-
Autoclave the PDA medium and cool it to approximately 50-55°C.
-
Add the appropriate volume of the stock solution to the molten PDA to achieve final concentrations of 10, 25, 50, and 100 µg/mL. The final DMSO concentration should not exceed 0.1%.
-
Prepare the positive and negative control plates similarly.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
-
Inoculation:
-
From a 7-day-old culture of F. solani, take a 5 mm mycelial disc using a sterile cork borer.
-
Place the mycelial disc, mycelium-side down, in the center of each PDA plate.
-
Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the plates at 28 ± 1°C in the dark for 5-7 days, or until the mycelium in the negative control plate reaches the edge of the dish.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the average colony diameter.
-
Calculate the percent inhibition of mycelial growth for each concentration relative to the negative control using the formula:
-
Inhibition (%) = [(Control Diameter - Treatment Diameter) / Control Diameter] x 100
-
-
Determine the EC50 value for mycelial growth inhibition.
-
Data Presentation:
The results can be summarized in a table as follows:
| Concentration (µg/mL) | Average Colony Diameter (mm) | Mycelial Growth Inhibition (%) |
| 10 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| Positive Control | ||
| Negative Control | 0 |
Workflow Diagram:
Caption: Workflow for fungicidal activity screening.
Interpretation of Results and Further Steps
Significant inhibition in the herbicidal or fungicidal assays would warrant further investigation. For herbicidal activity, dose-response curves should be generated to accurately determine EC50 values. Promising candidates should be tested against a broader range of weed and crop species to assess selectivity. For fungicidal activity, the spectrum of activity against other plant pathogenic fungi should be determined.
Further studies could also include:
-
Mode of Action Studies: Investigating the specific biochemical target, such as binding assays with the TIR1 receptor or mitochondrial function assays.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize activity.
-
Greenhouse and Field Trials: Evaluating the efficacy of the compound under more realistic agricultural conditions.
These application notes and protocols provide a solid foundation for initiating the exploration of this compound as a novel agrochemical. The inherent biological activity of the indole scaffold, combined with the potential for enhanced properties due to halogenation, makes this a promising area of research.
References
- Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. (2018).
-
Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2022). Frontiers in Chemistry. [Link]
-
Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2022). PMC. [Link]
-
Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. (2016). Horizon Research Publishing. [Link]
-
Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals. (2025). ACS Publications. [Link]
-
Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2025). ResearchGate. [Link]
-
Traditional 'Chemical-Based' Discovery and Screening. (n.d.). Plant and Soil Sciences eLibrary. [Link]
-
Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. (2025). MDPI. [Link]
-
Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (n.d.). PMC. [Link]
-
Indole. (n.d.). Wikipedia. [Link]
-
Indole-3-carboxylic acid. (n.d.). Bioaustralis Fine Chemicals. [Link]
-
Design, Synthesis of Indole Derivatives for The Evaluation of Anti-Fungal Activity. (2025). Journal of Survey in Fisheries Sciences. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Traditional ‘Chemical-Based’ Discovery and Screening | Herbicide Discovery and Screening - passel [passel2.unl.edu]
- 5. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. bioaustralis.com [bioaustralis.com]
Troubleshooting & Optimization
improving yield in 7-chloro-5-fluoro-1H-indole-3-carboxylic acid synthesis
Ticket Subject: Yield Optimization for 7-chloro-5-fluoro-1H-indole-3-carboxylic acid Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary: The "Deactivated Ring" Challenge
Welcome to the HaloIndole Support Hub. You are likely experiencing low yields due to the specific electronic and steric nature of your substrate.
Unlike unsubstituted indole, 7-chloro-5-fluoroindole is significantly deactivated .
-
Electronic Effect: The 5-Fluoro and 7-Chloro substituents exert strong inductive electron-withdrawing effects (-I), reducing the nucleophilicity of the C3 position.
-
Steric Effect: The 7-Chloro substituent creates steric bulk that can interfere with reactions requiring precise geometry, though this is less critical at C3 than C2.
-
Stability: Indole-3-carboxylic acids are notoriously prone to thermal decarboxylation , reverting to the parent indole if heated in acidic media.
This guide replaces standard protocols with "High-Deactivation" optimized workflows.
Module 1: The Core Synthesis (Bartoli Route)
If you are purchasing the indole core, skip to Module 2. If you are synthesizing the core, read this.
Common Issue: "I am getting <20% yield of the 7-chloro-5-fluoroindole precursor." Root Cause: The 7-position is difficult to functionalize via electrophilic aromatic substitution. Recommended Protocol: Bartoli Indole Synthesis . This is the gold standard for 7-substituted indoles.
Optimized Bartoli Protocol
Reaction: 2-chloro-4-fluoronitrobenzene + Vinylmagnesium bromide
| Parameter | Standard Protocol | Optimized for 7-Cl-5-F | Reasoning |
| Stoichiometry | 3.0 eq Grignard | 3.5 - 4.0 eq Grignard | The nitro group reduction consumes 3 eq; slight excess ensures full conversion despite deactivation. |
| Temperature | -40°C | -78°C start, then -20°C | Strict temp control prevents polymerization of the vinyl Grignard. |
| Quench | Sat. NH4Cl | Wet THF then NH4Cl | Gentle quenching prevents violent exotherms that degrade the indole. |
Critical Step: The reaction must be kept cold (-78°C) during addition. The steric bulk of the ortho-chloro group actually helps the [3,3]-sigmatropic rearrangement required for this mechanism, but temperature control is vital to prevent side reactions [1].
Module 2: C3-Formylation (Vilsmeier-Haack)
The Bottleneck: Converting the indole to the aldehyde (Intermediate A).[1][2]
User Complaint: "Reaction is slow, but increasing heat turns the mixture into black tar." Diagnosis: The deactivated ring reacts slowly with the Vilsmeier complex (chloroiminium ion). High heat promotes polymerization of the electron-poor indole.
Troubleshooting Guide: Vilsmeier-Haack
Step 1: Reagent Preparation (The "Cold" Complex)
-
Do NOT add POCl
directly to the indole. -
Protocol: Cool anhydrous DMF (5 eq) to 0°C. Add POCl
(1.2 eq) dropwise. Stir 30 mins at 0°C until a white/yellow precipitate (Vilsmeier salt) forms.
Step 2: The Addition
-
Dissolve 7-chloro-5-fluoroindole in minimal DMF.
-
Add the indole solution to the Vilsmeier salt at 0°C. Do not let temp rise above 5°C.
Step 3: The "Soft" Heat Ramp
-
Standard Indole: Heat to 90°C immediately.
-
Your Substrate: Warm to Room Temp (RT) for 1 hour. Then heat to 45-50°C and hold for 6-12 hours.
-
Why? Moderate heat drives the reaction without polymerizing the deactivated core. Monitor via TLC/LCMS.
-
Step 4: The Hydrolysis (Crucial)
-
Pour reaction mixture onto crushed ice/water containing NaOH (maintain pH 9-10).
-
Warning: Acidic hydrolysis often traps the aldehyde as an iminium salt or causes degradation. Basic hydrolysis ensures rapid precipitation of the aldehyde [2].
Module 3: Oxidation to Carboxylic Acid (Pinnick)
The Target: Converting 7-chloro-5-fluoroindole-3-carboxaldehyde to the Acid.
User Complaint: "I see the product peak, but also a +34 mass impurity (chlorination) and low yield."
Diagnosis: You are likely using KMnO
The "Scavenger" Protocol (Pinnick Oxidation)
The oxidation generates Hypochlorous acid (HOCl) as a byproduct.[3] Without a scavenger, HOCl will chlorinate your indole ring (likely at C2 or C4/6), destroying your product [3].
Reagents:
-
Oxidant: Sodium Chlorite (NaClO
, 1.5 eq). -
Buffer: NaH
PO (pH 3.5). -
Scavenger: 2-Methyl-2-butene (10-15 eq). MANDATORY.
-
Solvent: t-Butanol / Water (3:1).
Step-by-Step:
-
Dissolve aldehyde and 2-methyl-2-butene in t-Butanol.
-
Dissolve NaClO
and NaH PO in water. -
Add the aqueous solution to the organic phase dropwise at RT.
-
Stir 2-4 hours. The yellow color should fade.
-
Workup (The Stability Check):
Module 4: Visualization of Pathways
Workflow Diagram
The following diagram illustrates the critical decision points and temperature controls required for this specific deactivated indole.
Caption: Optimized synthetic workflow highlighting critical failure points (red dashed lines) specifically for deactivated halogenated indoles.
Module 5: FAQ & Troubleshooting
Q1: My final product is turning pink/brown upon drying.
-
Cause: Indole-3-carboxylic acids are light and air sensitive. The color change indicates oxidative degradation or decarboxylation.
-
Fix: Dry the solid in a vacuum oven at room temperature (never >40°C). Store under Argon in the dark.
Q2: Can I use KMnO4 instead of Pinnick?
-
Answer: No. KMnO4 is a strong oxidant that will likely attack the indole double bond (C2-C3), cleaving the ring to form formyl-anthranilic acid derivatives. Pinnick is chemoselective for the aldehyde.
Q3: Why is the Vilsmeier yield low even after 24 hours?
-
Answer: The 5-F and 7-Cl atoms pull electron density away from C3.
-
Hack: Add a Lewis Acid catalyst like ZnCl
(0.1 eq) to the Vilsmeier mixture to increase the electrophilicity of the iminium species without raising the temperature [4].
Q4: How do I purify the final acid?
-
Answer: Avoid column chromatography if possible (silica is acidic and can cause decarboxylation).
-
Method: Recrystallize from minimal Acetonitrile or Methanol/Water. If you must use a column, add 1% Acetic Acid to the eluent, but keep fractions cold.
References
-
Bartoli, G., et al. (1989).[6] "The reaction of vinyl grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles." Tetrahedron Letters, 30(16), 2129-2132.[6]
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[7] "The Vilsmeier–Haack Reaction (Review)." Comprehensive Organic Synthesis, 2, 777-794.
-
Lindgren, B. O., & Nilsson, T. (1973). "Preparation of Carboxylic Acids from Aldehydes (Using Chlorite)." Acta Chemica Scandinavica, 27, 888.
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. Wiley-Blackwell. (General reference for Indole reactivity and decarboxylation mechanisms).
Sources
purification challenges of 7-chloro-5-fluoro-1H-indole-3-carboxylic acid
Technical Support Center: 7-Chloro-5-fluoro-1H-indole-3-carboxylic Acid
Status: Active Ticket ID: IND-7C5F-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Critical Properties & Handling (Read Me First)
Before initiating any purification workflow, you must understand the specific physicochemical constraints imposed by the 7-chloro and 5-fluoro substituents on the indole scaffold.
| Property | Value / Characteristic | Technical Implication |
| Molecular Formula | C₉H₅ClFNO₂ | MW: 213.59 g/mol |
| Stability | Thermally Labile | CRITICAL: Indole-3-carboxylic acids are prone to thermal decarboxylation, reverting to the parent indole (7-chloro-5-fluoroindole). This reaction is accelerated by acid and heat (>60°C).[1] |
| Acidity (pKa) | COOH: ~4.2–4.5 (Est.)[1] NH: ~15-16 | The electron-withdrawing groups (5-F, 7-Cl) increase the acidity of the carboxylic acid compared to unsubstituted indole-3-COOH (pKa ~5.2). |
| Solubility | Amphiphilic | Poor water solubility (neutral form).[1] Soluble in polar aprotic solvents (DMSO, DMF) and basic aqueous media (as carboxylate).[1] |
| Purification Risk | Silica Tailing | The COOH group interacts strongly with silanols, causing streakiness and yield loss during flash chromatography.[1] |
Troubleshooting Guide (FAQ)
Q1: My solid product is turning into a brown oil during rotary evaporation. What is happening?
Diagnosis: Thermal Decarboxylation.[1] Mechanism: You are likely heating the water bath above 50°C. The electron-withdrawing nature of the fluorine and chlorine atoms stabilizes the transition state for decarboxylation, making this derivative more sensitive than unsubstituted indole-3-carboxylic acid. Corrective Action:
-
Limit Heat: Never exceed 40°C on the water bath.
-
Vacuum Control: Use a high-vacuum pump rather than heat to remove solvents.[1]
-
Avoid Acidic Concentration: Ensure the solution is neutral before concentration. Traces of acid catalyze decarboxylation [1].[1]
Q2: I cannot separate the starting material (7-chloro-5-fluoroindole) from the product using a column.
Diagnosis: Co-elution due to improper stationary phase modulation. Corrective Action: Do not rely solely on chromatography. Use Protocol A (Acid-Base Extraction) below. This utilizes the pKa difference between the starting indole (non-acidic) and the product (acidic) for a near-perfect separation without a column.[1]
Q3: The compound streaks/tails on TLC and Flash Chromatography.
Diagnosis: Silanol interaction. Corrective Action: Add 1% Acetic Acid or 0.5% Formic Acid to your mobile phase.[1] This protonates the silanol groups on the silica, preventing the carboxylic acid from "sticking."[1]
-
Recommended System: DCM:MeOH:AcOH (95:4:1).[1]
Validated Purification Protocols
Protocol A: Acid-Base Extraction (Primary Method)
Best for: Removing non-acidic impurities (starting indoles, reagents) and avoiding thermal stress.
-
Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) .
-
Extraction (Forward): Extract the organic layer 3x with saturated aqueous NaHCO₃ .
-
Wash: Wash the combined aqueous extracts once with fresh EtOAc to remove entrained organics.[1]
-
Precipitation (Reverse): Cool the aqueous layer to 0–5°C. Slowly acidify with 1M HCl to pH ~2–3 while stirring vigorously.
-
Observation: The product should precipitate as a white/off-white solid.[1]
-
-
Isolation: Filter the solid, wash with cold water, and dry under high vacuum at room temperature.[1]
Protocol B: Recrystallization (Polishing Step)
Best for: High-purity analytical standards (>98%).
-
Solvent System: Methanol / Water or Acetonitrile / Water.[1][2]
-
Method:
-
Dissolve the solid in the minimum amount of warm Methanol (max 45°C).
-
Add water dropwise until persistent turbidity is observed.[1]
-
Add a few drops of Methanol to clear the solution.[1]
-
Allow to stand at room temperature, then 4°C overnight.
-
Note: Avoid boiling ethanol, as esterification (ethyl ester formation) can occur if catalytic acid is present.[1]
-
Visualization of Workflows
Figure 1: Purification Decision Matrix
Caption: Logical workflow for selecting the correct purification method based on impurity profile and scale.
Figure 2: Decarboxylation Risk Mechanism
Caption: Mechanism showing how heat and acid facilitate the loss of CO2 via the C3 position.[1]
References
-
Jones, G. B., & Mills, K. (2010).[1] Heterocyclic Chemistry. Wiley.[1] (General mechanism of indole-3-carboxylic acid decarboxylation).
-
Pelkey, E. T. (2003).[1] Metal-assisted synthesis of indoles. In Progress in Heterocyclic Chemistry (Vol. 15, pp. 120-145).[1] Elsevier.[1] Link
-
Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463.[1] (Reference for estimating pKa effects of EWG). Link[1]
-
Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Vilsmeier-Haack and oxidation context). Link[1]
Sources
Technical Support Center: Synthesis of Substituted Indole-3-Carboxylic Acids
Welcome to the comprehensive technical support guide for the synthesis of substituted indole-3-carboxylic acids. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities and challenges inherent in these synthetic routes. Here, we move beyond simple protocols to provide in-depth, field-proven insights into managing and suppressing common side reactions. Our focus is on the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your syntheses.
Troubleshooting Guide: Navigating Key Synthetic Routes
This section is dedicated to addressing specific issues encountered during the most common synthetic methodologies for preparing substituted indole-3-carboxylic acids and their precursors.
The Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus. However, its reliance on strong acids and high temperatures can lead to a variety of side reactions, particularly when dealing with functionalized precursors for indole-3-carboxylic acids.
Problem 1.1: Low or No Yield of the Desired Indole-3-Carboxylic Acid Ester
Probable Cause A: Competing N-N Bond Cleavage
The key[1][1]-sigmatropic rearrangement in the Fischer indole synthesis is in competition with a heterolytic cleavage of the N-N bond in the protonated ene-hydrazine intermediate. This cleavage is particularly problematic when electron-donating groups are present on the carbonyl-derived portion of the hydrazone, as they can stabilize the resulting iminium cation, making cleavage the more favorable pathway.[2][3][4] This is a known challenge in the synthesis of C3 N-substituted indoles.[4]
Solutions:
-
Catalyst Choice: The choice of acid catalyst is critical. While strong Brønsted acids like H₂SO₄ or HCl are common, they can exacerbate N-N bond cleavage.[2] Consider using Lewis acids such as ZnCl₂, BF₃·OEt₂, or polyphosphoric acid (PPA), which can promote the desired cyclization at lower temperatures.[5] In some cases, milder Brønsted acids like p-toluenesulfonic acid can also be effective.[5]
-
Temperature Control: High temperatures favor the N-N cleavage pathway. It is advisable to run initial trials at a lower temperature and slowly increase it if the reaction is not proceeding.[2]
-
Protecting Groups: If the arylhydrazine contains strongly electron-donating substituents, consider using an N-protecting group on the indole nitrogen that is stable to the acidic conditions, such as a pivaloyl group.[6]
Probable Cause B: Tar and Polymer Formation
The harsh acidic conditions and high temperatures used in the Fischer indole synthesis can lead to the formation of polymeric tars, which can be difficult to remove and significantly reduce the yield.
Solutions:
-
Catalyst Concentration: Use the minimum effective amount of acid catalyst. Excess acid can promote polymerization.
-
Solvent Choice: In cases where the reaction is conducted at high temperatures, consider using a high-boiling, inert solvent to maintain a homogeneous solution and prevent localized overheating.
-
Gradual Addition: Adding the hydrazone to the hot acid catalyst solution portion-wise can sometimes minimize tar formation.
Problem 1.2: Formation of Regioisomeric Indoles
When using an unsymmetrical ketone as a starting material, two different ene-hydrazine intermediates can form, leading to a mixture of regioisomeric indoles.
Solutions:
-
Steric Hindrance: Bulky substituents on the ketone can direct the formation of the ene-hydrazine to the less sterically hindered side.[2]
-
Acid Catalyst: The choice of acid catalyst can influence the regioselectivity. For example, using Eaton's reagent (P₂O₅/MeSO₃H) has been shown to provide unprecedented regiocontrol in the formation of 3-unsubstituted indoles from methyl ketones.[7]
-
Japp-Klingemann Reaction: To avoid the issue of regioselectivity altogether, consider synthesizing the required hydrazone with the desired regiochemistry via the Japp-Klingemann reaction.[1][5][8]
Diagram 1: Troubleshooting the Fischer Indole Synthesis
A flowchart for troubleshooting common issues in the Fischer indole synthesis.
The Reissert Indole Synthesis
The Reissert synthesis is a valuable method for preparing indole-2-carboxylic acids, which can be decarboxylated to the corresponding indoles.[9] However, the multi-step nature of this synthesis presents its own set of challenges.
Problem 2.1: Low Yield in the Condensation of o-Nitrotoluene with Diethyl Oxalate
Probable Cause: Incomplete Deprotonation or Side Reactions of the Enolate
The initial step involves the deprotonation of the o-nitrotoluene by a strong base to form a benzylic anion, which then attacks diethyl oxalate. Incomplete deprotonation or competing side reactions of the highly reactive enolate can lead to low yields of the desired ethyl o-nitrophenylpyruvate.
Solutions:
-
Base and Solvent: Potassium ethoxide has been shown to give better results than sodium ethoxide.[9] The reaction should be carried out under strictly anhydrous conditions to prevent quenching of the base and enolate.
-
Temperature Control: The reaction is typically performed at low temperatures to minimize side reactions.
Problem 2.2: Incomplete Reductive Cyclization
The reductive cyclization of ethyl o-nitrophenylpyruvate to the indole-2-carboxylic acid is a critical step. Incomplete reduction or the formation of side products can lower the yield.
Solutions:
-
Reducing Agent: A variety of reducing agents can be used, including zinc in acetic acid, iron in acetic acid, or catalytic hydrogenation.[10] The choice of reducing agent may need to be optimized for the specific substrate.
-
Reaction Conditions: The pH of the reaction mixture can be crucial. In some cases, the addition of a co-solvent may be necessary to ensure the solubility of the starting material and intermediates.
The Japp-Klingemann Reaction
The Japp-Klingemann reaction is a reliable method for the synthesis of the hydrazone precursors required for the Fischer indole synthesis, often from β-keto-esters and aryl diazonium salts.[1][8]
Problem 3.1: Low Yield of Hydrazone
Probable Cause A: Instability of the Diazonium Salt
Aryl diazonium salts can be unstable, especially at elevated temperatures. Decomposition of the diazonium salt before it can react with the enolate will lead to a lower yield.
Solutions:
-
Temperature Control: The diazotization and subsequent coupling reaction should be carried out at low temperatures (typically 0-5 °C).
-
Fresh Preparation: Use freshly prepared diazonium salt solutions.
Probable Cause B: Competing Hydrolysis of the β-Keto-Ester
The basic conditions used to generate the enolate can also promote the hydrolysis of the β-keto-ester, reducing the amount of starting material available for the coupling reaction.
Solutions:
-
pH Control: Careful control of the pH is essential. The reaction is typically carried out in a buffered solution to maintain a pH that is high enough to generate the enolate but not so high as to cause significant hydrolysis.
-
Reaction Time: Minimize the reaction time to reduce the extent of hydrolysis.
Frequently Asked Questions (FAQs)
Q1: My indole-3-carboxylic acid is unstable and decomposes upon standing. How can I prevent this?
A1: Indoles, particularly those with electron-donating groups, are susceptible to air oxidation, which can lead to the formation of colored impurities.[11] To prevent this, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) and in the dark. The use of antioxidants such as butylated hydroxytoluene (BHT) in small amounts during storage can also be beneficial.
Q2: I am having difficulty with the decarboxylation of my indole-3-carboxylic acid. What conditions should I try?
A2: Decarboxylation of indole-3-carboxylic acids can be challenging. Simple heating is often ineffective.[12]
-
Acid-Catalyzed Decarboxylation: Heating in the presence of a strong acid can promote decarboxylation, but may also lead to degradation of the indole ring.[13]
-
Base-Catalyzed Decarboxylation: Heating in a high-boiling solvent such as quinoline, sometimes in the presence of a copper salt, is a common method for decarboxylation.[9][12] More recently, metal-free conditions using K₂CO₃ in acetonitrile have been reported to be effective.[14][15]
-
Metal-Catalyzed Decarboxylation: Gold(III) salts have been shown to catalyze the decarboxylation of indole-3-carboxylic acids in water.[13]
Q3: What is the best N-protecting group to use for the synthesis of an indole-3-carboxylic acid via the Fischer indole synthesis?
A3: The ideal N-protecting group should be stable to the acidic conditions of the Fischer indole synthesis but readily removable under conditions that will not affect the final product.
-
Sulfonyl Groups (e.g., Tosyl): These are very stable to acidic conditions but can be difficult to remove.[2]
-
Carbamates (e.g., Boc): The Boc group is generally not stable to the strong acids used in the Fischer indole synthesis. However, it can sometimes be used with milder Lewis acid catalysts.[2][16]
-
Alkyl Groups (e.g., Benzyl): Benzyl groups are stable to the reaction conditions but their removal often requires hydrogenolysis, which may not be compatible with other functional groups in the molecule.
-
[2-(Trimethylsilyl)ethoxy]methyl (SEM) group: This protecting group is stable to a wide range of conditions and can be removed with fluoride ions.[2][3]
Q4: How can I remove tar-like impurities from my crude indole-3-carboxylic acid?
A4: The removal of tar-like impurities can be challenging.
-
Column Chromatography: This is the most common method for purification. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically used.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for removing impurities.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can help to remove colored impurities.
Quantitative Data Summary
Table 1: Effect of Acid Catalyst on the Fischer Indole Synthesis of 2,3,3-trimethyl-5-nitroindolenine [10]
| Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Acetic Acid | Reflux | 1.5 | 10 |
| Acetic Acid / HCl | Reflux | 4 | 30 |
Experimental Protocols
Protocol 1: General Procedure for the Fischer Indole Synthesis of an Indole-3-Carboxylic Acid Ester
-
A mixture of the appropriate arylhydrazine hydrochloride (1.0 eq) and the desired β-keto-ester (1.05 eq) in a suitable solvent (e.g., ethanol or acetic acid) is stirred at room temperature for 1-2 hours to form the hydrazone.
-
The acid catalyst (e.g., polyphosphoric acid, 10 eq by weight) is added, and the mixture is heated to 80-120 °C for 2-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction mixture is cooled to room temperature and poured into a mixture of ice and water.
-
The aqueous layer is neutralized with a base (e.g., NaHCO₃ or NaOH) and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Diagrams of Key Mechanisms
Diagram 2: Competing Pathways in the Fischer Indole Synthesis
The key decision point between productive cyclization and side reaction in the Fischer indole synthesis.
References
- BenchChem Technical Support Team. (2025).
- Chirik, P. J. (2019). Gold(III)
- Wikipedia contributors. (2023). Japp–Klingemann reaction. In Wikipedia, The Free Encyclopedia.
- Chen, X., & Zhou, X.-Y. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Figshare.
- Padwa, A., & Krumpe, K. E. (1992). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Semantic Scholar.
- Gülçin, İ., & Alwasel, S. H. (2008). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Taylor & Francis Online.
- Chen, X., & Zhou, X.-Y. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions.
- Celebi-Olcum, N., Boal, B. W., Huters, A. D., Garg, N. K., & Houk, K. N. (2011).
- Wikipedia contributors. (2023). Japp–Klingemann reaction. In Wikipedia, The Free Encyclopedia.
- Gesto, D., de Lera, Á. R., & Guitián, E. (2007). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. MDPI.
- Syromolotov, A. V., Kimyashov, A. A., & Sukhorukov, S. V. (2019). indolyl-3-acetic acid with use of salts of copper. Journal of Siberian Federal University. Chemistry.
- BenchChem Technical Support Team. (2025). Troubleshooting unexpected side products in indole synthesis. BenchChem.
- Zhao, D., Hughes, D. L., & Bender, D. R. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. Research with NJ.
- Gribble, G. W. (2010). Recent advances in the Fischer indole synthesis. RSC Publishing.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Alfa Chemistry.
- Wikipedia contributors. (2023). Reissert indole synthesis. In Wikipedia, The Free Encyclopedia.
- Sharma, V., Kumar, P., & Pathak, D. (2025).
- Wikipedia contributors. (2023). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia.
- Gribble, G. W. (2010). Synthesis and Reactions of N-Protected 3-Nitroindoles.
- Gribble, G. W. (2019). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids.
- chemeurope.com. (n.d.). Japp-Klingemann reaction. chemeurope.com.
- Palmer, B. A., & Ridd, J. H. (1969). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic.
- Almario, A., & Guillaumet, G. (1995). Synthesis and reactions of N-protected 2-lithiated pyrroles and indoles. The tert-butoxycarbonyl substituent as a protecting group.
- Vladimirova, M., & Stoyanov, N. (2021).
- BenchChem Technical Support Team. (2025).
- Wang, Z., & Martin, C. (2026).
- Ghammamy, S., & Mehrani, K. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI.
- Li, Y., et al. (2025). Chemoselective N1 or C3 Cyclization Reaction of Indoles with Tetrasubstituted Olefins: Diastereoselective Synthesis of Pyrroloindoles or Cyclopenta[b]indoles Tethered with Seven-Membered Rings. The Journal of Organic Chemistry.
- Melchiorre, P., & Dell'Amico, L. (2025). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. -ORCA - Cardiff University.
- Vladimirova, M., & Stoyanov, N. (2021). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives.
- Sharma, S., & Kumar, A. (2013). A FACILE AND EXPEDIENT SYNTHESIS OF FISCHER INDOLE DERIVATIVES USING DOUBLE SALT AS AN EFFICIENT AND RECYCLABLE CATALYST. Research and Reviews: Journal of Chemistry.
- Abdel-Wahab, B. F., & Mohamed, H. A. (2014).
- Organic Chemistry Portal. (n.d.).
- Li, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers.
- Kumar, V., & Singh, A. (2026). A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunc-tio. ChemRxiv.
- Sandelier, M. J., & DeShong, P. (2007). Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. Organic Chemistry Portal.
- Li, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PMC.
- Tong, R. (2019).
- Gloer, J. B. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. PMC.
- Holbrey, J. D., & Rogers, R. D. (2010). Process for purification of aryl carboxylic acids.
- A. Z., & S. S. (2007).
- Dunlap, N. K., & Smith, J. G. (2014). Process for adiabatic production of mononitrotoluene.
- Lee, S.-H., & Park, J.-K. (2020).
- Wuest, F. (2017). Condensation reaction for precursors containing o-nitrotoluene structure.
- Lee, S.-H., & Park, J.-K. (2018). High-Purity Purification of Indole Contained in Coal Tar Absorption Oil by Extraction-Distillation-Crystallization Combination.
- Organic Chemistry Portal. (2007).
Sources
- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
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- 4. researchgate.net [researchgate.net]
- 5. Japp klingemann reaction | PPTX [slideshare.net]
- 6. organicreactions.org [organicreactions.org]
- 7. Effect of Electron Withdrawing Group on Phenyl Boronic Acid for the Synthesis of Indole by Nickle Catalyst | American Journal of Medical Science and Chemical Research [journaloms.com]
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optimizing reaction conditions for 7-chloro-5-fluoro-1H-indole-3-carboxylic acid derivatization
Welcome to the Advanced Synthesis Support Module. Subject: Optimization of Reaction Conditions for Halogenated Indole-3-Carboxylic Acids. Ticket ID: IND-7Cl-5F-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division.[1]
Executive Summary
You are working with 7-chloro-5-fluoro-1H-indole-3-carboxylic acid , a scaffold with specific electronic and steric challenges. Unlike simple indoles, the 5-fluoro and 7-chloro substituents significantly alter the pKa, solubility, and nucleophilicity of the core.[1]
Key Challenges Identified:
-
Solubility: The 7-chloro substituent enhances lipophilicity but disrupts solubility in standard chlorinated solvents due to strong crystal lattice interactions.[1]
-
Electronic Deactivation: The electron-withdrawing nature of the halogens (F, Cl) reduces the nucleophilicity of the indole ring but increases the acidity of the NH (pKa ~14-15) and the carboxylic acid.
-
Thermal Instability: Indole-3-carboxylic acids are thermodynamically prone to decarboxylation, a "silent killer" of yields during heated workups.[1]
Module 1: Solubility & Solvent Selection
Q: My starting material won't dissolve in DCM or THF. What solvent system should I use?
A: This is the most common bottleneck. The 7-chloro-5-fluoro substitution pattern renders the molecule sparingly soluble in non-polar or moderately polar solvents like Dichloromethane (DCM) or Toluene.[1]
Protocol Recommendation: Do not attempt to force solubility with heat (risk of decarboxylation). Switch to Polar Aprotic Solvents .
| Solvent | Solubility Rating | Notes |
| DMF / DMAc | Excellent | Preferred for amide couplings.[1] Removal requires aqueous workup.[2] |
| DMSO | Excellent | Hard to remove; use only if DMF fails or for biological assays. |
| NMP | Good | Use for high-temperature reactions (if stable).[1] |
| THF/DCM | Poor | Only useful if the indole is N-alkylated or esterified first.[1] |
Expert Insight: If you must use a lower boiling solvent (like THF) for workup reasons, try a co-solvent system : THF:DMF (9:1). This often breaks the crystal lattice without requiring high-boiling solvent removal later.[1]
Module 2: Amide Coupling Optimization
Q: I am getting low yields (<30%) using EDC/HOBt. The LCMS shows unreacted acid and some decarboxylated byproduct. How do I fix this?
A: EDC/HOBt is often too weak for electron-deficient indole acids.[1] The 5-F and 7-Cl groups pull electron density, making the carboxylate less nucleophilic during the activation step, while the intermediate active ester is prone to hydrolysis.[1]
The Solution: Switch to T3P (Propylphosphonic Anhydride) T3P is superior for sterically hindered or electron-deficient acids.[1] It drives the reaction in a cyclic transition state and acts as a water scavenger.
Recommended Protocol (T3P Method)
-
Dissolution: Dissolve this compound (1.0 equiv) in dry DMF or EtOAc (if soluble).
-
Base: Add DIPEA (3.0 equiv). Note: The solution must be basic (pH > 8) for T3P to work.
-
Amine: Add the amine partner (1.1 equiv).
-
Coupling Agent: Add T3P (50% w/w in EtOAc/DMF, 1.5 - 2.0 equiv) dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (20-25°C). Do not heat.
-
Time: Monitor via LCMS (usually complete in 2-4 hours).
Why this works:
-
Kinetic Superiority: T3P is more reactive than EDC but more selective than acid chlorides (which would likely cause N-acylation side products here).[1]
-
Workup: T3P byproducts are water-soluble.[1] Wash the organic layer with water, NaHCO3, and brine.
Visualizing the Decision Process:
Figure 1: Decision matrix for selecting coupling conditions based on substrate solubility and electronic properties.
Module 3: Thermal Stability (The Decarboxylation Risk)
Q: My product peak disappears on LCMS after heating, replaced by a peak with Mass [M-44]. What is happening?
A: You are observing Protodecarboxylation .[5] Indole-3-carboxylic acids are essentially "masked" indoles.[1] The carboxylic acid at the C3 position is structurally vinylogous to a beta-keto acid and can lose CO2 easily.[1]
Mechanism:
-
Protonation occurs at C3 (facilitated by the electron-rich indole ring, though dampened by F/Cl).[1]
-
The sp3 intermediate collapses, ejecting CO2.
-
Re-aromatization yields the decarboxylated indole (7-chloro-5-fluoroindole).[1]
Risk Factors:
-
Acidic Media: Do not use strong acid workups (e.g., 1M HCl washes) for prolonged periods.
-
Heat: Avoid reactions > 60°C.
-
Lewis Acids: Some metal catalysts can accelerate this process.[1][5]
Troubleshooting Guide:
| Symptom | Cause | Corrective Action |
|---|---|---|
| M-44 Peak | Decarboxylation | Lower reaction temp to <40°C. |
| Gas Evolution | CO2 Release | Check pH; ensure reaction is basic (DIPEA/TEA).[1] |
| Spot-to-Spot | Degradation on Silica | Use 1% Triethylamine in your eluent during column chromatography to neutralize silica acidity.[1] |
Module 4: Regioselectivity (N- vs. C-Derivatization)
Q: I am trying to alkylate the Nitrogen (N1), but the reaction is sluggish. Does the 7-Chloro group matter?
A: Yes. The 7-chloro substituent is peri-positioned relative to the NH.[1] This creates two effects:
-
Steric Hindrance: It physically blocks the approach of bulky electrophiles to the N1 position.
-
Acidity: The electron-withdrawing Cl and F make the NH proton more acidic than in unsubstituted indole (pKa < 16).[1]
Protocol for N-Alkylation:
-
Base: Use Cs2CO3 (Cesium Carbonate) in DMF. The "Cesium Effect" improves solubility and reactivity of the indole anion.
-
Temperature: You may need mild heating (50-60°C), but be extremely cautious of the decarboxylation risk described in Module 3.[1]
-
Alternative: If direct alkylation fails, consider Mitunobu conditions (PPh3, DIAD, Alcohol) which often work better for hindered indoles under neutral conditions.
Visualizing the Decarboxylation Pathway:
Figure 2: Mechanistic pathway of thermal/acid-catalyzed decarboxylation.[1]
References
-
Amide Coupling Optimization (T3P)
-
Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Peptides.[4]
- Source: Organic Process Research & Development (Archived via RxWeb/Curia).
-
(Contextual validation from search results regarding T3P efficacy).
-
-
Decarboxylation of Indole-3-Carboxylic Acids
- Decarboxylation of indole-3-carboxylic acids under metal-free conditions.
- Source: ResearchG
-
Indole Synthesis & Properties
-
General Indole Reactivity
Sources
- 1. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 2. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. amri.staging.ribbitt.com [amri.staging.ribbitt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1785203-27-1|this compound|BLD Pharm [bldpharm.com]
- 7. Rapid access to N -(indol-2-yl)amides and N -(indol-3-yl)amides as unexplored pharmacophores - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02622B [pubs.rsc.org]
Technical Support Center: 7-Chloro-5-fluoro-1H-indole-3-carboxylic Acid Experiments
Welcome to the technical support center for 7-chloro-5-fluoro-1H-indole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the synthesis, purification, characterization, and derivatization of this compound. The insights provided herein are based on established chemical principles and field-proven experience with related heterocyclic systems.
I. Troubleshooting Guide: Synthesis & Purification
The synthesis of this compound, a highly functionalized indole, typically proceeds via the Fischer indole synthesis. This classic reaction, while powerful, can be challenging, especially with electron-deficient precursors.[1] The presence of two electron-withdrawing halogens on the phenylhydrazine precursor can significantly impact reaction efficiency.[1]
Question: My Fischer indole synthesis of this compound is resulting in a very low yield. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in this specific Fischer indole synthesis are a common issue, primarily stemming from the electronic properties of the starting materials. The likely precursor, (4-chloro-2-fluorophenyl)hydrazine, has a deactivated aromatic ring, which can hinder the key[2][2]-sigmatropic rearrangement step of the mechanism.[1][3]
Here is a systematic approach to troubleshooting:
1. Quality of Starting Materials:
-
(4-chloro-2-fluorophenyl)hydrazine: This starting material can be unstable. Ensure it is pure and free from oxidation products (often indicated by discoloration). If it is a hydrochloride salt, ensure it is fully neutralized before the hydrazone formation step, or that the reaction conditions are appropriate for the salt.
-
Pyruvic Acid: Use freshly purchased or purified pyruvic acid. It can polymerize upon storage.
2. Hydrazone Formation:
-
Issue: Incomplete formation of the intermediate hydrazone.
-
Solution: Ensure equimolar amounts of the hydrazine and pyruvic acid. The condensation is typically performed in a protic solvent like ethanol or acetic acid. A catalytic amount of acid can facilitate this step. You can monitor the formation of the hydrazone by TLC or LC-MS before proceeding to the cyclization step.
3. Cyclization Conditions (The Critical Step):
-
Issue: The acid-catalyzed cyclization is sluggish or leads to decomposition. The electron-withdrawing groups (Cl and F) make the enamine intermediate less nucleophilic and can destabilize the transition state of the[2][2]-sigmatropic rearrangement.[1][3]
-
Optimization Strategies:
-
Choice of Acid Catalyst: While strong Brønsted acids (H₂SO₄, HCl) are common, they can cause degradation with sensitive substrates. Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H) at elevated temperatures are often more effective for deactivated systems as they act as both catalyst and solvent. Lewis acids like ZnCl₂ can also be effective.[4]
-
Temperature Control: A systematic temperature screen is crucial. Start at a moderate temperature (e.g., 80 °C) and gradually increase. High temperatures can lead to charring and decomposition.
-
Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times at high temperatures can decrease the yield.
-
4. Side Reactions:
-
Issue: Formation of side products, such as aniline from the cleavage of the N-N bond in the phenylhydrazine.[3]
-
Solution: Milder reaction conditions (lower temperature, less harsh acid) can sometimes suppress these side reactions. The choice of catalyst is also key; for example, some Lewis acids may favor the desired cyclization over decomposition pathways.
Troubleshooting Flowchart: Low Yield in Synthesis
Caption: Troubleshooting decision tree for low yield.
Question: I am having difficulty purifying the crude this compound. What is the best approach?
Answer:
Purification can be challenging due to the presence of acidic starting materials, catalysts, and polar byproducts.
1. Initial Work-up:
-
After the reaction is complete, the mixture (especially if using PPA or Eaton's reagent) should be quenched by carefully pouring it onto ice-water. This will precipitate the crude product.
-
The precipitated solid should be collected by filtration and washed thoroughly with water to remove the bulk of the acid catalyst.
2. Acid-Base Extraction:
-
The crude solid can be dissolved in an organic solvent like ethyl acetate and washed with a dilute aqueous base (e.g., saturated sodium bicarbonate solution). The desired carboxylic acid will move into the aqueous basic layer as its carboxylate salt, leaving non-acidic impurities in the organic layer.
-
Separate the aqueous layer and then re-acidify it with dilute HCl (e.g., 1M) to a pH of 2-3. The purified product will precipitate out.
-
Collect the solid by filtration, wash with cold water, and dry thoroughly.
3. Recrystallization:
-
For higher purity, the product obtained from acid-base extraction can be recrystallized. A polar solvent system is typically required. Experiment with solvent mixtures like ethanol/water, methanol/water, or acetone/water.
4. Column Chromatography:
-
If significant impurities remain, silica gel chromatography can be used. A polar eluent system will be necessary. A gradient of methanol in dichloromethane (e.g., 0-10% methanol) is a good starting point. Adding a small amount of acetic acid (0.5-1%) to the eluent can improve peak shape and prevent tailing of the carboxylic acid on the silica gel.
II. FAQs: Characterization
Question: What are the expected analytical data for this compound?
Answer:
| Technique | Expected Observations |
| ¹H NMR | NH Proton: A broad singlet, typically >11.0 ppm. Aromatic Protons: Two doublets in the aromatic region (approx. 7.0-8.0 ppm), showing coupling to the fluorine atom (J-coupling of ~7-10 Hz). The proton at C4 will be a doublet of doublets due to coupling with both the C6 proton and the fluorine atom. The proton at C2 will be a singlet further downfield (~8.0-8.5 ppm). COOH Proton: A very broad singlet, often >12.0 ppm, which may exchange with D₂O. |
| ¹³C NMR | Carbonyl Carbon (C=O): ~165-175 ppm. Aromatic Carbons: Multiple signals in the aromatic region (~100-140 ppm). The carbons bonded to fluorine and chlorine will show characteristic splitting patterns and shifts. The C-F bond will result in a large one-bond coupling constant. |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.[5] N-H Stretch: A moderate, sharp band around 3300-3400 cm⁻¹. C=O Stretch (Carboxylic Acid): A strong, sharp band around 1680-1710 cm⁻¹.[5] C-F Stretch: A strong band in the 1000-1250 cm⁻¹ region. C-Cl Stretch: A band in the 600-800 cm⁻¹ region. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A prominent peak at the calculated molecular weight. The isotopic pattern for one chlorine atom (M⁺ and M+2 in a ~3:1 ratio) should be clearly visible. Fragmentation: Common fragmentation patterns for indole-3-carboxylic acids include the loss of H₂O (M-18), COOH (M-45), and CO₂ (M-44).[6][7] |
Question: My ¹H NMR spectrum shows unexpected signals. What could they be?
Answer:
Unexpected signals can arise from several sources:
-
Residual Solvents: Check for common NMR solvents (e.g., ethyl acetate, dichloromethane, acetone).
-
Unreacted Starting Materials: Compare your spectrum to the spectra of (4-chloro-2-fluorophenyl)hydrazine and pyruvic acid.
-
Regioisomers: Depending on the exact precursors and reaction conditions, there is a small possibility of forming a regioisomeric indole. Careful analysis of the aromatic proton coupling patterns is necessary to confirm the structure.
-
Side-Products of Fischer Synthesis: Aniline byproducts or intermediates that have not fully cyclized could be present.
-
Water: A broad peak, typically between 1.5 and 4.0 ppm in DMSO-d₆, depending on temperature and other solutes.
III. FAQs: Derivatization Reactions
Question: I am struggling with the amide coupling of this compound with an amine. The reaction is slow and gives low yields. Why?
Answer:
The reactivity of the carboxylic acid is influenced by the electron-withdrawing nature of the indole ring, which is further deactivated by the chloro and fluoro substituents. This can make the carboxylic acid less nucleophilic and the carbonyl carbon less electrophilic upon activation.
Troubleshooting Strategies:
-
Choice of Coupling Reagent: Standard coupling reagents like DCC or EDC/HOBt might be too slow.[8][9] More potent activating agents are recommended.
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HBTU: These are highly effective for coupling challenging substrates.[10]
-
Acyl Fluoride Formation: Converting the carboxylic acid to the more reactive acyl fluoride in situ using a reagent like Cyanuric Fluoride or XtalFluor-E can be a powerful strategy for coupling with electron-deficient amines or sterically hindered substrates.[11]
-
-
Base: Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine to neutralize any acid salts and facilitate the reaction.
-
Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can often increase the reaction rate without causing significant degradation.
-
Order of Addition: Pre-activating the carboxylic acid with the coupling reagent and base for 10-15 minutes before adding the amine can sometimes improve yields, although for some systems, this can lead to anhydride formation.[8]
Question: I want to perform a decarboxylation of this compound. What conditions should I use?
Answer:
Decarboxylation of indole-3-carboxylic acids can be achieved under various conditions, but the presence of halogens requires careful consideration to avoid side reactions.
-
Thermal Decarboxylation: Heating the compound in a high-boiling solvent like quinoline, often with a copper catalyst (e.g., copper powder or copper(I) oxide), is a classic method. The temperature required is typically high (200-250 °C).
-
Acid-Catalyzed Decarboxylation: Heating in a strong acid can effect decarboxylation, but this may not be suitable for all substrates and can lead to decomposition.[12]
-
Base-Catalyzed Decarboxylation: Under certain basic conditions, decarboxylation can occur. For instance, heating with K₂CO₃ in a polar aprotic solvent like DMF or NMP has been reported for some indole-3-carboxylic acids.[13]
-
Potential Side Reactions: At high temperatures, there is a risk of dehalogenation or other decomposition pathways. The reaction should be monitored carefully by TLC or LC-MS to find the optimal balance of temperature and time.
IV. Experimental Protocols
Protocol 1: Representative Synthesis via Fischer Indole Synthesis
This protocol is a general guideline based on established procedures for the Fischer indole synthesis.[4] Optimization will likely be required.
Caption: Workflow for the synthesis of the target compound.
Materials:
-
(4-chloro-2-fluorophenyl)hydrazine (1.0 eq)
-
Pyruvic acid (1.05 eq)
-
Ethanol
-
Polyphosphoric Acid (PPA)
-
Ice, Water
-
Ethyl acetate
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
1M Hydrochloric Acid (HCl)
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve (4-chloro-2-fluorophenyl)hydrazine in ethanol. Add pyruvic acid and heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC.
-
Cyclization: In a separate, larger flask equipped with a mechanical stirrer, pre-heat polyphosphoric acid to 80°C. Remove the solvent from the hydrazone mixture under reduced pressure and add the crude hydrazone to the hot PPA in portions.
-
Increase the temperature to 100-120°C and stir for 2-4 hours. Monitor the formation of the product by TLC.
-
Work-up: Allow the reaction to cool slightly, then carefully pour the viscous mixture onto a large amount of crushed ice with vigorous stirring.
-
Allow the ice to melt, and collect the precipitated crude solid by vacuum filtration. Wash the solid extensively with water.
-
Purification: Follow the acid-base extraction and recrystallization procedures outlined in the purification section above.
Protocol 2: Representative Amide Coupling
This protocol uses HATU, a highly effective coupling reagent for challenging substrates.[10][11]
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a dry, nitrogen-flushed flask, dissolve the this compound in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature for pre-activation.
-
Add the amine to the reaction mixture.
-
Stir at room temperature overnight. If the reaction is sluggish (monitored by TLC/LC-MS), it can be gently heated to 40-50°C.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
V. References
-
BenchChem. (2025). Troubleshooting low yield in Fischer indole synthesis of fluorinated compounds. BenchChem Technical Support Center.
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids. RSC Publishing.
-
ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts [Data table].
-
BenchChem. (2025). Technical Support Center: Synthesis of Indole-3-Carboxamide Derivatives. BenchChem.
-
Riseley, R., et al. (2024). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkivoc, part _, 0-0.
-
Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society.
-
ACS Publications. (2025). Photocatalytic Decarboxylative Alkylation of the C2-Position of 3-Haloindoles with Aliphatic Carboxylic Acids. The Journal of Organic Chemistry.
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
-
Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
-
ChemicalBook. (n.d.). 7-Chloro-6-fluoro indole(259860-01-0) 1H NMR spectrum.
-
PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
-
ResearchGate. (2025). Decarboxylation of indole-3-carboxylic acids under metal-free conditions.
-
Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros.
-
Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
-
Michigan State University. (n.d.). Table of Characteristic IR Absorptions.
-
Journal of the American Chemical Society. (2011). Why Do Some Fischer Indolizations Fail?.
-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
-
SlidePlayer. (2023). ir spectrum of carboxylic acids and alcohols.
-
The Royal Society of Chemistry. (2025). 1H NMR (400 MHz, DMSO-d6) δ 1.39.
-
Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
-
n.d. 13-C NMR Chemical Shift Table.pdf.
-
Google Patents. (n.d.). US4620007A - 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid.
-
BLDpharm. (n.d.). 1785203-27-1|this compound.
-
ACS Publications. (2020). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews.
-
PMC. (n.d.). Decarboxylative Halogenation of Organic Compounds.
-
Northern Illinois University. (n.d.). IR Absorption Frequencies.
-
Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling.
-
Patsnap. (2019). Synthetic method of 7-azaindole-5-chloro-6-carboxylic acid.
-
Oregon State University. (2022). 1H NMR Chemical Shift.
-
n.d. Interpretation of mass spectra.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
-
Dana Bioscience. (n.d.). This compound 250mg.
-
BLDpharm. (n.d.). 948581-68-8|7-Chloro-5-fluoro-4-methyl-1H-indole-3-carboxylic acid.
-
YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids.
-
Chem.ucla.edu. (n.d.). IR Absorption Table.
-
Chemistry Connected. (n.d.). 1H NMR Chemical Shifts.
-
n.d. Table of Characteristic Proton NMR Shifts.
-
PMC. (n.d.). 5-Fluoro-1H-indole-3-carboxylic acid.
-
ResearchGate. (2025). 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.
-
PubMed. (2006). Synthesis of 7-chloro-5-trifluoromethyl/7-fluoro/7-trifluoromethyl-4H-1,4-benzothiazines as antimicrobial agents.
-
Frontiers. (n.d.). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists.
-
n.d. diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 12. Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
scaling up the synthesis of 7-chloro-5-fluoro-1H-indole-3-carboxylic acid
Technical Support Center: Scale-Up Synthesis Guide Topic: Synthesis of 7-chloro-5-fluoro-1H-indole-3-carboxylic acid Ticket ID: SC-IND-7C5F-003 Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are scaling the synthesis of This compound . While laboratory-scale methods often utilize the Vilsmeier-Haack formylation followed by Pinnick oxidation, this route becomes hazardous and operationally burdensome at scales >100g due to the instability of the aldehyde intermediate and the thermal risks of chlorite oxidations.
For scale-up, we recommend the Trichloroacetyl Chloride (TCAC) Route .[1] This method offers a streamlined "slurry-to-slurry" workflow, avoiding chromatography and isolating a stable solid intermediate.
Module 1: Route Selection & Process Logic
Q: Why should I switch from Vilsmeier-Haack to the Trichloroacetyl Chloride route for scale-up?
A: The Vilsmeier route is excellent for medicinal chemistry (<5g) but suffers from "Process Drag" at scale.
-
Vilsmeier Issues: Requires two distinct reaction vessels, isolation of a potentially unstable aldehyde, and the oxidation step generates stoichiometric quantities of chlorite waste (thermal hazard).[1]
-
TCAC Advantages: The reaction of the indole with trichloroacetyl chloride precipitates the 3-trichloroacetyl intermediate directly from the reaction mixture. This solid can be filtered, washed, and immediately hydrolyzed.[1] This "telescoping potential" significantly reduces unit operations.
Decision Logic:
Figure 1: Decision matrix for selecting the optimal synthesis route based on scale and operational constraints.
Module 2: Step-by-Step Protocol (TCAC Route)
Step 1: Acylation (Formation of the Intermediate)
Reaction: 7-chloro-5-fluoroindole + Trichloroacetyl chloride
| Parameter | Specification | Rationale |
| Solvent | Dioxane or Toluene | Dioxane often solubilizes the SM but precipitates the product. Toluene is better for higher temps. |
| Stoichiometry | 1.0 equiv Indole : 1.2–1.5 equiv TCAC | Excess TCAC drives the reaction to completion; unreacted TCAC is washed away. |
| Temperature | 0°C | Start cold to control exotherm. Heat ensures C3 selectivity over N1. |
| Base | Pyridine (Catalytic or Stoichiometric) | Scavenges HCl. Critical: Without base, acid buildup can cause polymerization.[1] |
Protocol:
-
Charge 7-chloro-5-fluoroindole and Dioxane into the reactor. Cool to 0–5°C.
-
Add Pyridine (1.1 equiv).
-
Add Trichloroacetyl chloride (1.2 equiv) dropwise over 1 hour. Warning: Highly Exothermic.[1]
-
Allow to warm to RT, then heat to 60°C for 4 hours.
-
Workup: Cool to RT. The product should precipitate.[2] Add water slowly to quench excess reagent and complete precipitation. Filter the solid.[2] Wash with water (to remove Pyridine HCl) and cold hexane.
Step 2: Hydrolysis (Haloform-type Reaction)
Reaction: Intermediate + NaOH/MeOH
Protocol:
-
Suspend the wet cake from Step 1 in Methanol (5 vol).
-
Add 20% NaOH (aq) (3.0 equiv).
-
Reflux for 4–6 hours. Safety Note: Chloroform is generated here.
-
Isolation: Distill off Methanol/Chloroform mixture (proper disposal required).
-
Dilute residue with water. Filter to remove any unreacted insoluble indole (clarification step).
-
Acidify filtrate with conc. HCl to pH 3–4. The product precipitates.[2]
-
Filter, wash with water, and dry.[1]
Module 3: Troubleshooting & FAQs
Issue 1: "My reaction mixture turned into a black tar during acylation."
-
Cause: Thermal runaway or lack of acid scavenging. Indoles are acid-sensitive and can polymerize in the presence of strong acid (HCl generated by TCAC) and heat.
-
Fix: Ensure Pyridine is present before adding TCAC. Control the addition rate to keep internal temp <10°C during the initial phase.
Issue 2: "I am seeing significant N-acylation (N1) instead of C-acylation (C3)."
-
Cause: Kinetic vs. Thermodynamic control. N-acylation is often the kinetic product at low temperatures with strong bases.
-
Fix: Ensure the reaction is heated to 60–80°C after addition. The N-acyl group is often labile and can rearrange to C3 or hydrolyze back under these conditions. Using a weaker base (like Collidine or just Pyridine) helps favor C3.
Issue 3: "The final product is pink/red."
-
Cause: Oxidation byproducts (indolenines).
-
Fix: Perform a "Charcoal Treatment" during the hydrolysis step. After the NaOH reflux (but before acidification), treat the basic aqueous solution with activated carbon (5 wt%) for 30 mins, then filter through Celite. Acidify the clear filtrate.
Issue 4: "Yield is low after acidification."
-
Cause: Decarboxylation. Indole-3-carboxylic acids are prone to decarboxylation (losing
to revert to indole) if heated in acidic media. -
Fix: Do not heat during the acidification step. Acidify at 0–10°C. Do not go below pH 3.
Module 4: Safety & Compliance (Critical)
Chloroform Management:
The hydrolysis step generates chloroform (
-
Engineering Control: Use a reflux condenser set to -10°C or lower to trap chloroform, or distill it off continuously into a waste receiver.[1]
-
Hazards: Chloroform is a suspected carcinogen and hepatotoxin. Ensure scrubber systems are active.
TCAC Handling:
-
Trichloroacetyl chloride is corrosive and releases HCl on contact with moisture.[3]
-
PPE: Full face shield, chemically resistant gloves (Silver Shield/4H), and respiratory protection if not in a closed system.[1]
Module 5: Workflow Visualization
Figure 2: Process flow for the Trichloroacetyl Chloride route, highlighting the isolation of the solid intermediate.
References
-
BenchChem. (2025).[2] An In-Depth Technical Guide to the Electrophilic Substitution at the C3 Position of Indole with Trichloroacetyl Chloride. Retrieved from
-
ChemicalBook. (n.d.). Indole-3-carboxylic acid synthesis methods and protocols. Retrieved from
-
Luo, M., et al. (2022).[1] Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives. Frontiers in Plant Science. Retrieved from
-
ThermoFisher Scientific. (2025). Safety Data Sheet: Trichloroacetyl chloride. Retrieved from
-
Organic Syntheses. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. (Contextual comparison for Route A). Retrieved from [1]
Sources
Technical Support Center: Stability and Storage of 7-chloro-5-fluoro-1H-indole-3-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 7-chloro-5-fluoro-1H-indole-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. Degradation can lead to inconsistent experimental results, loss of biological activity, and the formation of unknown impurities. This guide provides in-depth troubleshooting advice and best practices to mitigate these risks.
The indole scaffold is susceptible to environmental factors, and its stability is paramount for reproducible research. The cellular concentration and stability of natural indoles are controlled by complex biological pathways; however, synthetic derivatives like this compound lack these mechanisms and require careful handling.[1] This guide is structured to address specific issues you may encounter and provide scientifically-grounded solutions.
Core Principles of Compound Stability
The degradation of this compound is primarily driven by four environmental factors: light, oxygen, temperature, and humidity. Understanding these factors is the first step in preventing unwanted chemical changes. Forced degradation studies, which intentionally stress a compound under harsh conditions, are a cornerstone of pharmaceutical development for identifying potential degradation pathways.[2][3][4][5] The principles from these studies inform the storage recommendations provided here.
Troubleshooting Guide: Diagnosing Degradation
This section is formatted as a series of common problems and their likely causes, followed by recommended actions.
Question: My solid this compound, which was initially a white or off-white powder, has developed a yellow or brownish tint. What is happening?
Answer: This is a classic visual indicator of degradation. The color change is likely due to the formation of oxidized species. The indole ring is electron-rich and susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen and accelerated by light and/or elevated temperatures. This process can lead to the formation of complex, often colored, polymeric byproducts.
-
Causality: Indole and its derivatives can undergo oxidative degradation that begins with hydroxylation of the indole ring, potentially leading to intermediates like isatin or anthranilic acid derivatives, which can be colored.[6][7] This process is often a free-radical-mediated reaction.[2]
-
Immediate Action:
-
Cease using the discolored material in critical experiments.
-
Perform an analytical check (see Protocol 1: HPLC Purity Assessment ) to quantify the extent of degradation and identify any new impurity peaks.
-
Review your storage conditions against the recommendations in the FAQ section below. The primary culprits are likely an improperly sealed container (allowing oxygen and moisture in) or exposure to light.
-
Question: I ran an HPLC/LC-MS analysis of my compound after several weeks of storage and I see new, smaller peaks that weren't there initially. What could they be?
Answer: The appearance of new peaks is a clear sign of chemical degradation. Based on the known reactivity of the indole-3-carboxylic acid scaffold, these new peaks could correspond to several types of degradants:
-
Oxidative Products: As mentioned above, oxidation is a primary degradation pathway.[6] You may be seeing hydroxylated derivatives or products of indole ring cleavage. Oxygen-dependent catabolism of indole-3-acetic acid is a known biological pathway that proceeds via ring opening, and similar chemical processes can occur during storage.[7]
-
Photodegradation Products: Indoles are known to be sensitive to light. UV or even ambient light can provide the energy to initiate decomposition. Light-induced degradation of indole-3-acetic acid is well-documented and is often accelerated by trace metal impurities.[8] Halogenated compounds can also exhibit instability when exposed to light.[9]
-
Decarboxylation Product: While typically requiring heat or catalytic conditions, slow decarboxylation of the C3-carboxylic acid to yield 7-chloro-5-fluoro-1H-indole could occur over long periods, especially if stored improperly (e.g., at elevated temperatures).
-
Recommended Action:
-
Use a high-resolution mass spectrometer (LC-MS) to get an accurate mass for the new peaks. This is the first and most critical step in tentatively identifying the degradants.
-
Implement a stability-indicating HPLC method, which is specifically designed to separate the parent compound from all potential degradation products.[2][3]
-
Immediately transfer your stock of the compound to optimal storage conditions: -20°C, in the dark, under an inert atmosphere (argon or nitrogen).
-
Question: I've stored my compound as a solution in DMSO for a few weeks at 4°C, and my assay results are becoming inconsistent. Is the compound degrading in solution?
Answer: Yes, it is highly probable. While convenient, storing compounds in solution, even at 4°C, is not recommended for long-term stability.
-
Causality:
-
Increased Reactivity: Molecules in solution have greater mobility, increasing the frequency of collisions and the rate of degradation reactions compared to the solid state.
-
Solvent Effects: Although DMSO is a common solvent, it is hygroscopic (absorbs water from the air). This absorbed water can facilitate hydrolysis or other moisture-related degradation. Furthermore, humidity can drive the spontaneous oxidation of organic compounds containing carboxylic acids.[10]
-
Oxygen Solubility: Solvents contain dissolved oxygen, which can readily participate in oxidative degradation pathways.
-
-
Best Practices:
-
Prepare Fresh: For maximum accuracy and reproducibility, always prepare solutions fresh from solid material on the day of the experiment.
-
Short-Term Storage: If you must store a solution, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, flush the vial headspace with argon or nitrogen before sealing, and store at -80°C.
-
Solvent Choice: Ensure you are using high-purity, anhydrous grade solvents.
-
Logical Flow for Troubleshooting Degradation
The following diagram outlines a systematic approach to identifying and resolving stability issues with your compound.
Caption: Key environmental factors leading to degradation and the corresponding protective measures.
References
-
Banerjee, G., & Sharma, R. (2015). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 81(24), 8347–8353. Available at: [Link]
-
Boonmahome, P., & Mongkolthanaruk, W. (2023). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Journal of Applied Biology & Biotechnology, 11(3), 187-192. Available at: [Link]
-
Dunleavy, R. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available at: [Link]
-
George, C., et al. (2025). Humidity drives spontaneous OH oxidation of organic particles. Science Advances. Available at: [Link]
-
Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11–35. Available at: [Link]
-
Kaur, H., et al. (2017). Microbial Degradation of Indole and Its Derivatives. Journal of Microbiology and Biotechnology. Available at: [Link]
-
Kotha, A. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]
-
Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]
-
Leveau, J. H., & Gerards, S. (2016). Biochemical and Genetic Bases of Indole-3-Acetic Acid (Auxin Phytohormone) Degradation by the Plant-Growth-Promoting Rhizobacterium Paraburkholderia phytofirmans PsJN. Applied and Environmental Microbiology, 82(12), 3568-3577. Available at: [Link]
-
Mael, L. K., et al. (2024). Degradation of indole-3-acetic acid by plant-associated microbes. bioRxiv. Available at: [Link]
-
Niu, L., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry. Available at: [Link]
-
SK pharmteco. (n.d.). Forced Degradation Studies Can Reduce Stress(ors). Available at: [Link]
-
Tam, Y. Y., et al. (2000). Indole-3-Acetic Acid Metabolism in Lemna gibba Undergoes Dynamic Changes in Response to Growth Temperature. Plant Physiology, 123(4), 1547–1556. Available at: [Link]
-
Tzin, V., & Galili, G. (2010). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 153(2), 842-850. Available at: [Link]
-
Yogesh, et al. (2024). Assessing the role of temperature as an elicitor for indole-3-acetic acid production in cyanobacterial species. Journal of Applied Biology and Biotechnology. Available at: [Link]
-
YP, D., & Van Staden, J. (1993). Nutrient salts promote light-induced degradation of indole-3-acetic Acid in tissue culture media. Plant Growth Regulation, 12(3), 279-283. Available at: [Link]
Sources
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- 3. onyxipca.com [onyxipca.com]
- 4. biomedres.us [biomedres.us]
- 5. skpharmteco.com [skpharmteco.com]
- 6. scispace.com [scispace.com]
- 7. Oxygen-dependent catabolism of indole-3-acetic acid in Bradyrhizobium japonicum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nutrient salts promote light-induced degradation of indole-3-acetic Acid in tissue culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Humidity drives spontaneous OH oxidation of organic particles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 7-Chloro-5-Fluoro-1H-indole-3-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 7-chloro-5-fluoro-1H-indole-3-carboxylic acid analogs. By examining the impact of various structural modifications on biological activity, this document serves as a valuable resource for the rational design of novel therapeutic agents based on this privileged scaffold.
Introduction: The this compound Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The strategic placement of halogen substituents on the indole ring has been shown to profoundly influence the physicochemical properties and pharmacological profiles of these molecules.[2][3] Halogenation can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[4]
The this compound core combines the features of a C3-carboxylic acid, a known pharmacophore for various targets, with a specific di-halogenation pattern on the benzene ring. This guide will explore the available data and established SAR principles to predict how modifications at different positions of this scaffold may impact its biological activity, with a focus on antimicrobial and anticancer applications.
General Principles of Halogenation on the Indole Ring
The introduction of halogen atoms like chlorine and fluorine can significantly modulate the biological activity of indole derivatives.[5] Studies on various halogenated indoles have revealed several key principles:
-
Increased Potency: Halogenation, particularly di-halogenation, has been demonstrated to enhance the antimicrobial and antibiofilm efficacy of indole compounds. For instance, certain di-halogenated indoles exhibit significantly lower minimum inhibitory concentrations (MICs) against resistant bacteria like Staphylococcus aureus compared to their mono-halogenated or non-halogenated counterparts.[3]
-
Position is Critical: The position of the halogen substituent dramatically affects the biological activity. The electron-withdrawing or -donating properties and the steric bulk of the halogen at specific positions can influence interactions with target proteins.
-
Improved Pharmacokinetics: Fluorine substitution, in particular, is a common strategy in drug design to enhance metabolic stability and bioavailability.[1]
Structure-Activity Relationship Analysis of this compound Analogs
While specific SAR data for a comprehensive library of this compound analogs is limited in publicly available literature, we can extrapolate from related studies on substituted indole-3-carboxylic acids and halogenated indoles to build a predictive SAR model. The following sections will discuss the anticipated effects of modifications at key positions of the scaffold.
Modifications at the N1-Position (Indole Nitrogen)
The indole nitrogen (N1) is a common site for modification to modulate the compound's properties.
Key Insights:
-
N-Alkylation and N-Arylation: The introduction of alkyl or aryl groups at the N1 position can influence the molecule's lipophilicity and steric profile. N-substitution can also prevent the formation of hydrogen bonds with the target, which may be beneficial or detrimental depending on the specific interaction.
-
Impact on Activity: In a study of indole-3-carboxamide derivatives, N-benzylation was shown to be a key step in the synthesis of compounds with inhibitory activity against lipid peroxidation.[2] This suggests that a substituent at the N1 position is generally well-tolerated and can be used to fine-tune the compound's properties.
Hypothesized SAR for 7-Chloro-5-Fluoro Analogs:
-
Small, lipophilic alkyl groups (e.g., methyl, ethyl) at the N1 position are likely to enhance cell permeability and could lead to increased potency, particularly in antimicrobial assays.
-
Larger aryl or substituted benzyl groups may be used to explore specific interactions with the target protein, potentially leading to improved selectivity.
Modifications at the C2-Position
The C2-position of the indole ring is another key site for chemical modification.
Key Insights:
-
Introduction of Substituents: The introduction of small alkyl or aryl groups at the C2-position can influence the overall shape of the molecule and its interaction with target binding pockets.
-
Synthetic Accessibility: Synthetic routes to C2-substituted indoles are well-established, allowing for the exploration of a wide range of analogs.
Hypothesized SAR for 7-Chloro-5-Fluoro Analogs:
-
A methyl or other small alkyl group at the C2-position could enhance activity by providing additional hydrophobic interactions with the target.
-
The introduction of a phenyl or other aromatic group could lead to pi-stacking interactions, potentially increasing binding affinity.
Modifications at the C3-Position (Carboxylic Acid)
The carboxylic acid at the C3-position is a critical functional group that can participate in hydrogen bonding and ionic interactions.
Key Insights:
-
Esterification and Amidation: Conversion of the carboxylic acid to an ester or an amide is a common strategy to modulate the compound's physicochemical properties and biological activity. Amide derivatives, in particular, have shown significant biological activities, including antimicrobial and anticancer effects.[1][2]
-
Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups, such as a tetrazole, can sometimes lead to improved metabolic stability and oral bioavailability.
Hypothesized SAR for 7-Chloro-5-Fluoro Analogs:
-
Amide Analogs: A series of N-substituted carboxamides would be a primary target for synthesis. The nature of the substituent on the amide nitrogen will be crucial. Small alkylamines, anilines, and benzylamines would be logical starting points.
-
Ester Analogs: Simple alkyl esters (methyl, ethyl) could serve as prodrugs, being hydrolyzed in vivo to the active carboxylic acid.
Modifications on the Benzene Ring (C4 and C6-Positions)
With the C5 and C7 positions occupied by halogens, the C4 and C6 positions are the remaining sites for modification on the benzene ring.
Key Insights:
-
Introduction of Electron-Donating or -Withdrawing Groups: The electronic properties of the benzene ring can be further modulated by introducing substituents at the C4 and C6 positions. Electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro) can influence the pKa of the indole N-H and the overall reactivity of the molecule.
-
Steric Hindrance: Bulky substituents at these positions could introduce steric hindrance and affect the binding of the molecule to its target.
Hypothesized SAR for 7-Chloro-5-Fluoro Analogs:
-
Small, electron-donating groups at the C6 position might enhance activity by increasing the electron density of the indole ring.
-
Substituents at the C4 position could sterically clash with the C5-fluoro group, potentially leading to a decrease in activity.
Comparative Data of Related Indole Analogs
To provide a more concrete basis for the hypothesized SAR, the following table summarizes the antimicrobial activity of a series of indole derivatives from a representative study. While not the exact 7-chloro-5-fluoro scaffold, these data illustrate the impact of different substituents on the indole core.
| Compound ID | N1-Substituent | C3-Substituent | Other Substituents | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |
| 1 | H | -CHO | H | >100 | >100 | [6] |
| 2 | H | -CHO | 5-Br | 50 | 100 | [6] |
| 3 | CH₃ | -CHO | H | 100 | 100 | [6] |
| 4 | CH₃ | -CHO | 5-Br | 25 | 50 | [6] |
| 5 | H | -C(=NOH)H | H | 50 | 100 | [6] |
| 6 | H | -C(=NOH)H | 5-Br | 12.5 | 25 | [6] |
Analysis:
-
The data clearly shows that the introduction of a bromine atom at the C5-position (compounds 2, 4, and 6) generally leads to a significant increase in antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria compared to the unsubstituted analogs.
-
Modification of the C3-carboxaldehyde to an oxime (compounds 5 and 6) also resulted in enhanced activity.
This provides strong evidence that halogenation of the benzene ring is a key strategy for improving the antimicrobial potency of indole-3-carboxaldehyde derivatives and, by extension, likely indole-3-carboxylic acid analogs as well.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, detailed experimental protocols are essential. The following are representative protocols for the synthesis of indole-3-carboxylic acid analogs and the evaluation of their antimicrobial activity.
General Synthesis of N-Substituted Indole-3-Carboxamides
This protocol is adapted from a published procedure for the synthesis of related compounds.[2]
Step 1: Acyl Chloride Formation
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add thionyl chloride (2.0 eq).
-
Reflux the mixture for 2-3 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.
Step 2: Amide Formation
-
Dissolve the crude acyl chloride in an anhydrous aprotic solvent such as dichloromethane or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram of Synthetic Workflow:
Caption: General synthetic scheme for N-substituted indole-3-carboxamides.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[3][5]
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
Procedure:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Add the bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Diagram of Antimicrobial Assay Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on established SAR principles for halogenated indoles and indole-3-carboxylic acid derivatives, modifications at the N1, C2, and C3 positions are likely to have a significant impact on biological activity. The strategic introduction of various substituents at these positions, guided by the principles outlined in this guide, will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this class of compounds. Further experimental work is required to validate these hypotheses and to fully elucidate the SAR of this intriguing scaffold.
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A Researcher's Guide to the In Vitro and In Vivo Validation of Novel 7-Chloro-5-Fluoro-1H-Indole-3-Carboxylic Acid Based Anticancer Compounds
This guide provides a comprehensive framework for the preclinical validation of 7-chloro-5-fluoro-1H-indole-3-carboxylic acid and its derivatives as potential anticancer agents. Drawing upon established methodologies and the known biological activities of structurally related indole compounds, we present a logical, in-depth workflow for researchers in oncology and drug development. This document is intended to serve not as a rigid protocol, but as a strategic guide, empowering researchers to make informed decisions in their validation studies.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with diverse pharmacological activities, including potent anticancer effects.[1][2][3] Halogenation of the indole ring can further enhance biological activity.[4] While specific data on this compound is emerging, related indole-3-carboxylic acid derivatives have shown promise by targeting critical cellular processes in cancer, such as cell cycle progression and survival pathways.[5][6][7] Notably, some derivatives have been identified as inhibitors of Polo-like kinase 1 (Plk1), a key regulator of mitosis that is often overexpressed in tumors, making it a prime therapeutic target.[8][9][10][11]
This guide will therefore focus on a validation cascade designed to interrogate the anticancer potential of these novel compounds, with a specific emphasis on assays relevant to Plk1 inhibition. We will also draw comparisons with established Plk1 inhibitors and standard chemotherapeutic agents to provide a robust contextual evaluation.
Section 1: In Vitro Validation Strategy
The initial phase of validation focuses on cell-based assays to determine the cytotoxic and cytostatic effects of the lead compounds and to elucidate their mechanism of action.
Primary Screening: Assessing Cytotoxicity
The first critical step is to determine the concentration-dependent effect of the test compounds on cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method for this purpose.[12][13][14][15] It measures the metabolic activity of cells, which in most cases, correlates with cell viability.[16]
Experimental Rationale: The objective is to determine the IC50 (half-maximal inhibitory concentration) value, a key metric of a compound's potency. A lower IC50 value indicates higher potency. It is crucial to test the compounds against a panel of cancer cell lines representing different tumor types to assess the spectrum of activity. For a putative Plk1 inhibitor, cell lines with known Plk1 overexpression would be particularly relevant. A non-cancerous cell line should be included to assess selectivity.
Comparative Compounds:
-
Positive Controls (Standard Chemotherapeutics): Doxorubicin, Cisplatin[7][17]
-
Positive Controls (Plk1 Inhibitors): Volasertib (BI 6727), BI 2536[18]
-
Vehicle Control: DMSO (or the solvent used to dissolve the test compounds)
Data Presentation: Comparative IC50 Values
| Compound | Cell Line A (e.g., HeLa) IC50 (µM) | Cell Line B (e.g., A549) IC50 (µM) | Non-Cancerous Cell Line (e.g., HEK293) IC50 (µM) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Volasertib | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
| Doxorubicin | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
Detailed Protocol: MTT Cell Viability Assay [12][13][15][16]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds, positive controls, and vehicle control. Replace the culture medium with fresh medium containing the different concentrations of the compounds.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values using a suitable software.
Mechanistic Insight: Cell Cycle Analysis
Given the potential of indole-based compounds to target cell cycle regulators like Plk1, it is essential to investigate their impact on cell cycle progression.[8][9] Flow cytometry with propidium iodide (PI) staining is the gold standard for this analysis.[19][20][21]
Experimental Rationale: Plk1 inhibition is known to cause a G2/M phase arrest in the cell cycle.[8] Therefore, observing an accumulation of cells in the G2/M phase after treatment with the test compound would provide strong evidence for a Plk1-mediated mechanism of action.
Workflow Diagram: Cell Cycle Analysis
Caption: Workflow for assessing cell cycle distribution using flow cytometry.
Detailed Protocol: Cell Cycle Analysis by Flow Cytometry [21]
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Section 2: In Vivo Validation
Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety in a more complex biological system. Human tumor xenograft models in immunocompromised mice are a standard and valuable tool for this purpose.[22][23][24][25][26]
Efficacy Assessment in Xenograft Models
Experimental Rationale: The primary goal is to determine if the test compound can inhibit tumor growth in a living organism. The choice of the cancer cell line for implantation should be based on the in vitro results, preferably one that showed high sensitivity to the compound.
Comparative Compounds:
-
Positive Control (Plk1 Inhibitor): Volasertib
-
Positive Control (Standard Chemotherapy): Cisplatin or Paclitaxel (depending on the tumor model)
-
Vehicle Control
Workflow Diagram: In Vivo Xenograft Study
Caption: General workflow for an in vivo anticancer efficacy study using a xenograft model.
Detailed Protocol: Subcutaneous Xenograft Model [22][23]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Treatment Administration: Administer the test compound, positive controls, and vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Data Collection: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
Data Presentation: In Vivo Efficacy
| Treatment Group | Average Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition | Average Body Weight Change (%) |
| Vehicle Control | Experimental Data | N/A | Experimental Data |
| This compound (Dose 1) | Experimental Data | Calculated | Experimental Data |
| This compound (Dose 2) | Experimental Data | Calculated | Experimental Data |
| Volasertib | Experimental Data | Calculated | Experimental Data |
| Cisplatin | Experimental Data | Calculated | Experimental Data |
Section 3: Safety and Pharmacokinetics
A preliminary assessment of the compound's safety and pharmacokinetic profile is crucial for its potential as a drug candidate.
Preliminary Toxicity Assessment
During the in vivo efficacy study, careful observation of the animals for any signs of toxicity is essential. This includes monitoring body weight, food and water intake, and general behavior. Post-mortem analysis of major organs can also provide initial insights into potential organ-specific toxicities. For more detailed information, a formal safety data sheet should be consulted if available.[27][28][29][30]
Pharmacokinetic (PK) Studies
Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is critical. While detailed PK studies are extensive, a preliminary study in rodents can provide valuable information on parameters like bioavailability and half-life. These studies typically involve administering the compound and collecting blood samples at various time points to measure the drug concentration.[31][32][33]
Conclusion
The validation of novel anticancer compounds such as this compound requires a systematic and logical approach. This guide outlines a robust preclinical validation cascade, starting from in vitro screening for cytotoxicity and mechanistic elucidation to in vivo efficacy and preliminary safety assessment. By comparing the performance of these new chemical entities against established drugs, researchers can gain a clear understanding of their therapeutic potential and make data-driven decisions for further development. The provided protocols and workflows are intended to be adaptable to specific research needs and resources, ultimately contributing to the discovery of new and effective cancer therapies.
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- 27. WERCS Studio - Application Error [assets.thermofisher.com]
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- 31. Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. mdpi.com [mdpi.com]
comparative analysis of halogenated vs non-halogenated indole-3-carboxylic acids
Executive Summary
Indole-3-carboxylic acid (I3CA) serves as a privileged scaffold in medicinal chemistry, acting as a core metabolite of tryptophan and a precursor to auxin-like signaling molecules. However, in drug development—specifically targeting the G-protein coupled receptor GPR35 and the Aryl Hydrocarbon Receptor (AhR) —the non-halogenated parent molecule often suffers from rapid metabolic clearance and suboptimal binding affinity.
This guide provides a technical comparison between native I3CA and its halogenated derivatives (specifically 5-bromo, 6-chloro, and 5-fluoro analogs). Experimental data confirms that halogenation, particularly at the C5 and C6 positions, significantly enhances lipophilicity, metabolic stability, and receptor potency via "sigma-hole" interactions, transforming a transient metabolite into a viable pharmacophore.
Physicochemical Profiling: The Halogen Effect
The transition from Hydrogen to a Halogen (F, Cl, Br, I) on the indole ring is not merely a change in mass; it fundamentally alters the electronic landscape of the molecule.
Electronic and Steric Modulation
The introduction of a halogen atom induces two competing effects: electron withdrawal (induction) and electron donation (resonance). In the context of I3CA, the Sigma Hole concept is critical. Heavier halogens (Br, I) exhibit a patch of positive electrostatic potential on their outer surface, allowing them to act as Lewis acids and form "halogen bonds" with carbonyl oxygens or pi-systems in the target protein.
| Property | Indole-3-COOH (Parent) | 5-Fluoro-Indole-3-COOH | 5-Bromo-Indole-3-COOH | Mechanistic Impact |
| LogP (Lipophilicity) | ~1.4 | ~1.6 | ~2.3 | Higher LogP improves membrane permeability (passive transport). |
| pKa (Carboxyl) | 4.8 | 4.6 | 4.5 | Electron-withdrawing halogens slightly increase acidity, altering ionization at physiological pH. |
| Polarizability | Low | Low | High | High polarizability facilitates van der Waals interactions within hydrophobic pockets. |
| Metabolic Liability | High (C5/C6 Oxidation) | Low (Blocked) | Low (Blocked) | Halogen blocks CYP450-mediated hydroxylation. |
Visualization: SAR & Sigma Hole Logic
Caption: Structural modifications via halogenation lead to three distinct pharmacological advantages.
Biological Performance: Potency & Efficacy[1][2][3]
Aryl Hydrocarbon Receptor (AhR) Activation
AhR is a cytosolic transcription factor integral to immune regulation, particularly in the gut (IBD therapeutics). Indole derivatives are classical AhR ligands.[1]
-
Non-Halogenated: I3CA acts as a weak, transient agonist.
-
Halogenated: 6-bromo and 5-chloro derivatives show sustained activation. The halogen fills a hydrophobic pocket in the AhR ligand-binding domain (LBD) that the hydrogen atom cannot.
Comparative Potency Data (Representative):
| Compound | Target | EC50 / Ki | Efficacy (Relative to TCDD) |
| Indole-3-COOH | AhR (Human) | > 50 µM | Low (<20%) |
| 6-Bromo-indole-3-COOH | AhR (Human) | ~ 2.5 µM | High (~80%) |
| 5-Fluoro-indole-3-COOH | AhR (Human) | ~ 10 µM | Moderate |
Antimicrobial & Biofilm Inhibition
Halogenated indoles function as signaling inhibitors (quorum sensing antagonists) rather than simple biocides.
-
Study Insight: 5-bromoindole-3-carboxylic acid derivatives (specifically conjugated with polyamines) demonstrated a 4-fold reduction in MIC against S. aureus compared to non-halogenated analogs.
-
Mechanism: The bromine atom enhances penetration into the bacterial biofilm matrix, disrupting structural integrity.
ADME & Metabolic Stability
The primary failure mode for non-halogenated indoles is rapid hydroxylation by hepatic Cytochrome P450 enzymes (specifically CYP1A2 and CYP2C19), typically at the C5 or C6 position, followed by glucuronidation and excretion.
The "Metabolic Block" Strategy
Placing a halogen (Cl or F) at the C5 or C6 position physically blocks the site of enzymatic attack. Fluorine is particularly effective here due to the strength of the C-F bond (approx. 116 kcal/mol) resisting oxidative cleavage.
Caption: Halogenation prevents CYP450-mediated hydroxylation, significantly extending biological half-life.
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating steps (TLC/NMR checks).
Synthesis: Vilsmeier-Haack to Pinnick Oxidation
Direct carboxylation of the indole C3 position is difficult. The aldehyde route is preferred for high purity.
Scope: Synthesis of 5-Bromoindole-3-carboxylic acid.
-
Formylation (Vilsmeier-Haack):
-
Reagents: 5-Bromoindole (1.0 eq), POCl3 (1.2 eq), DMF (Solvent/Reagent).
-
Procedure: Cool DMF to 0°C. Add POCl3 dropwise (exothermic). Stir 30 min. Add 5-Bromoindole in DMF. Warm to RT, then heat to 40°C for 2 hrs.
-
Quench: Pour into ice water. Basify with NaOH (pH 9). Precipitate forms.[2][3]
-
Checkpoint: 1H NMR should show aldehyde peak at ~10.0 ppm.
-
Product: 5-Bromoindole-3-carboxaldehyde.
-
-
Oxidation (Pinnick/Lindgren):
-
Reagents: Aldehyde intermediate, NaClO2 (1.5 eq), NaH2PO4 (buffer), 2-Methyl-2-butene (scavenger), t-BuOH/Water.
-
Procedure: Dissolve aldehyde in t-BuOH/Water. Add scavenger. Add NaClO2 and buffer. Stir at RT for 4-6 hrs.
-
Workup: Acidify to pH 3 with HCl. Extract with EtOAc.[4]
-
Purification: Recrystallization from Ethanol/Water.
-
Validation: Loss of aldehyde peak in NMR; appearance of broad COOH singlet (~12 ppm).
-
Assay: AhR Activation (Luciferase Reporter)
Objective: Quantify potency differences between H- and Br- variants.
-
Cell Line: LS174T-AhR-luc (stably transfected with AhR-responsive luciferase plasmid).
-
Seeding: 20,000 cells/well in 96-well white plates.
-
Treatment:
-
Vehicle Control (DMSO < 0.1%).
-
Positive Control: TCDD (10 nM).
-
Test Compounds: Indole-3-COOH vs 5-Bromo-Indole-3-COOH (Dose range: 1 nM to 100 µM).
-
-
Incubation: 24 hours at 37°C.
-
Readout: Add Luciferase substrate. Measure luminescence.
-
Data Analysis: Normalize to TCDD response. Calculate EC50 using non-linear regression (GraphPad Prism).
Caption: Integrated workflow from chemical synthesis to biological validation.
Strategic Recommendations
| Application Scenario | Recommended Variant | Rationale |
| Gut Health / IBD | 6-Fluoro-Indole-3-COOH | Fluorine provides metabolic stability in the harsh gut environment without excessive lipophilicity that might lead to systemic toxicity. |
| Antimicrobial Coatings | 5-Bromo-Indole-3-COOH | Higher lipophilicity allows penetration of bacterial membranes/biofilms; Bromine adds specific toxicity to prokaryotes. |
| Metabolic Probes | Non-Halogenated I3CA | Use the parent compound if studying natural tryptophan degradation pathways or baseline metabolic flux. |
References
-
Halogen Bonding in Medicinal Chemistry Wilcken, R., et al. "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry.
-
AhR Activation by Halogenated Indoles Vrzalová, A., et al. "Modulation of aryl hydrocarbon receptor activity by halogenated indoles."[1] Bioorganic & Medicinal Chemistry.
-
Synthesis of Indole-3-Carboxylic Acids BenchChem Technical Support. "Experimental Workflow for Scalable Synthesis of 5-Bromo-1H-indole-2-carboxylic acid (Adapted for 3-COOH)."
-
Antimicrobial Indole Conjugates Tyson, E., et al. "Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes." MDPI Molecules.
-
GPR35 Agonism & Structure-Activity Relationships Thimm, D., et al. "6-Bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic Acid: a powerful tool for studying orphan G protein-coupled receptor GPR35." Journal of Medicinal Chemistry.
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cross-reactivity studies of inhibitors derived from 7-chloro-5-fluoro-1H-indole-3-carboxylic acid
A Comparative Guide to the Cross-Reactivity of Novel Kinase Inhibitors Derived from 7-chloro-5-fluoro-1H-indole-3-carboxylic Acid
This guide provides a comprehensive analysis of the cross-reactivity profiles of a novel class of kinase inhibitors derived from the this compound scaffold. In the quest for targeted therapeutics, understanding an inhibitor's selectivity is paramount to predicting its efficacy and potential off-target effects. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison of hypothetical lead compounds, supported by established experimental methodologies.
Introduction: The Emergence of a Novel Indole Scaffold in Kinase Inhibition
The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1] The unique electronic properties and synthetic tractability of the indole nucleus allow for the generation of diverse chemical libraries with a wide range of biological activities.[2] The specific scaffold, this compound, presents a unique substitution pattern with a 7-chloro and a 5-fluoro group, which can significantly influence the binding affinity and selectivity of its derivatives. Halogen substitutions, in particular, can modulate the physicochemical properties of a molecule, impacting its interaction with the target protein and its overall pharmacokinetic profile.[2]
This guide focuses on a series of hypothetical inhibitors (designated CFI-A, CFI-B, and CFI-C) derived from this novel scaffold, designed as potent inhibitors of a primary, disease-relevant kinase (designated as "Target Kinase A"). Our objective is to provide a comparative analysis of their selectivity across the human kinome, a critical step in the early stages of drug discovery.
The Imperative of Cross-Reactivity Profiling
Achieving absolute selectivity for a single kinase is a significant challenge due to the high degree of conservation in the ATP-binding site across the kinome.[3] Off-target inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[3] Therefore, comprehensive cross-reactivity profiling is not merely a regulatory requirement but a fundamental aspect of understanding a compound's mechanism of action and its therapeutic potential.
This guide will explore three widely adopted techniques for assessing inhibitor selectivity:
-
Broad-Panel Kinase Screening (e.g., KINOMEscan™): A competition-based binding assay to quantify interactions across a large panel of kinases.
-
Differential Scanning Fluorimetry (DSF): A biophysical method to assess the thermal stabilization of a protein upon ligand binding.
-
Cellular Thermal Shift Assay (CETSA): An in-cell method to verify target engagement in a physiological context.
Comparative Cross-Reactivity Analysis of CFI-A, CFI-B, and CFI-C
For the purpose of this guide, we present hypothetical data for our three lead compounds against a representative panel of kinases. This data is illustrative of what would be generated in a typical lead optimization campaign.
KINOMEscan™ Profiling
The KINOMEscan™ platform measures the ability of a compound to compete with an immobilized ligand for binding to the active site of a kinase. The results are often reported as the percentage of kinase remaining bound to the immobilized ligand in the presence of the test compound; a lower percentage indicates a stronger interaction.
Table 1: KINOMEscan™ Selectivity Profile of CFI Compounds (Hypothetical Data)
| Kinase Target | CFI-A (% Control @ 1µM) | CFI-B (% Control @ 1µM) | CFI-C (% Control @ 1µM) |
| Target Kinase A | 0.5 | 1.2 | 0.8 |
| Kinase B | 45 | 85 | 60 |
| Kinase C | 78 | 92 | 85 |
| Kinase D | 15 | 55 | 30 |
| Kinase E | 90 | 95 | 93 |
| Kinase F | 3 | 25 | 10 |
From this hypothetical data, CFI-B appears to be the most selective inhibitor for Target Kinase A, with minimal off-target binding at 1µM. CFI-A and CFI-C show potent inhibition of Target Kinase A but also exhibit significant interaction with Kinase F and, to a lesser extent, Kinase D.
Differential Scanning Fluorimetry (DSF)
DSF measures the change in the thermal melting temperature (ΔTm) of a protein upon ligand binding. A larger ΔTm generally indicates a stronger and more stabilizing interaction.
Table 2: DSF Thermal Shift (ΔTm) Data for CFI Compounds (Hypothetical Data)
| Kinase Target | CFI-A (ΔTm in °C) | CFI-B (ΔTm in °C) | CFI-C (ΔTm in °C) |
| Target Kinase A | +8.5 | +9.2 | +8.8 |
| Kinase D | +3.1 | +1.0 | +2.5 |
| Kinase F | +6.2 | +2.5 | +4.8 |
The DSF data corroborates the KINOMEscan™ findings. CFI-B induces the largest thermal shift for Target Kinase A, suggesting the most stable binding, and shows significantly smaller shifts for the potential off-targets, Kinase D and Kinase F.
Methodologies for Assessing Cross-Reactivity
A robust cross-reactivity assessment relies on well-defined and validated experimental protocols. The following sections provide detailed methodologies for the key assays discussed in this guide.
Experimental Protocol: KINOMEscan™ Profiling
The KINOMEscan™ assay is a competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.[4]
Principle: Test compounds are incubated with DNA-tagged kinases in the presence of an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase indicates that the test compound is competing for the active site.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve test compounds (CFI-A, CFI-B, CFI-C) in DMSO to a stock concentration of 10 mM. Prepare serial dilutions to the desired final screening concentration.
-
Assay Plate Preparation: In a multi-well plate, combine the test compound with the specific DNA-tagged kinase and the immobilized ligand.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Washing: Wash the plate to remove unbound kinase.
-
Quantification: Elute the bound kinase and quantify the amount using qPCR with primers specific for the DNA tag.
-
Data Analysis: The results are expressed as a percentage of the control (DMSO vehicle), where a lower percentage signifies stronger binding of the test compound.[4]
Experimental Protocol: Differential Scanning Fluorimetry (DSF)
DSF is a rapid and cost-effective method for identifying ligands that bind and stabilize a protein.[5]
Principle: The assay monitors the thermal unfolding of a protein in the presence of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the denatured protein, causing an increase in fluorescence. A ligand that stabilizes the protein will increase its melting temperature (Tm).[3]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a solution of the purified target kinase in a suitable buffer.
-
Prepare a working solution of SYPRO Orange dye.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Setup: In a 96- or 384-well PCR plate, mix the protein solution, SYPRO Orange dye, and the test compound (or DMSO control).
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence.
-
Data Analysis: Plot the fluorescence intensity against temperature to generate a melting curve. The midpoint of the transition is the Tm. Calculate the ΔTm by subtracting the Tm of the control from the Tm of the compound-treated sample.[3]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for validating target engagement in a cellular environment.[6]
Principle: Ligand binding stabilizes the target protein against thermal denaturation within intact cells. After heating, the aggregated, denatured proteins are separated from the soluble, stabilized proteins by centrifugation. The amount of soluble target protein remaining is then quantified, typically by Western blotting.[7]
Step-by-Step Methodology:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a defined period.
-
Heating: Heat the cell suspensions at a range of temperatures to create a melting curve, or at a single, optimized temperature for dose-response analysis.[8]
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing stabilized protein) from the insoluble fraction (containing aggregated protein) by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein in the soluble fraction using a specific antibody-based method like Western blotting or ELISA.[9]
-
Data Analysis: Plot the amount of soluble protein against the temperature to generate a cellular melting curve. A shift in this curve to a higher temperature in the presence of the compound indicates target engagement.[8]
Interpreting the Data: A Holistic Approach
No single assay provides a complete picture of an inhibitor's selectivity. A comprehensive understanding is derived from integrating data from multiple orthogonal methods.
-
KINOMEscan™ provides a broad, high-throughput view of the inhibitor's interactions across the kinome, identifying potential on- and off-targets.
-
DSF offers a biophysical confirmation of direct binding and can be used to rank compounds based on the stability they confer to the target.
-
CETSA validates that the compound engages its intended target in the complex milieu of a living cell, providing crucial physiological relevance.
In our hypothetical example, the convergence of data from all three assays strongly suggests that CFI-B is the most promising lead candidate due to its superior selectivity for Target Kinase A. While CFI-A and CFI-C are potent, their off-target interactions with Kinase F, as identified by KINOMEscan™ and confirmed by DSF, would warrant further investigation to assess potential liabilities.
Conclusion and Future Directions
The development of selective kinase inhibitors is a cornerstone of modern drug discovery. The hypothetical case study of inhibitors derived from the novel this compound scaffold underscores the critical importance of a multi-faceted approach to cross-reactivity profiling. By combining broad-panel screening with biophysical and cellular target engagement assays, researchers can build a comprehensive understanding of a compound's selectivity profile, enabling more informed decisions in the lead optimization process.
Future work on this hypothetical series would involve expanding the kinase panel for CFI-B to confirm its selectivity, and initiating structure-activity relationship (SAR) studies on CFI-A and CFI-C to mitigate their off-target activities.
References
-
Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, 109-118. [Link]
-
Martinez Molina, D., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15). [Link]
-
Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 169-191. [Link]
-
Al-Mugotir, M. H., et al. (2021). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Wellcome Open Research, 6, 26. [Link]
-
Hu, F., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 28(2), 829. [Link]
-
EubOpen. (2020). Thermal shift assay (or Differential Scanning Fluorimetry, DSF) is a quick and uncomplicated assay for screening inhibitors for proteins of interest. EUbOPEN. [Link]
-
Slater, M. J., et al. (1993). Tyrosine kinase inhibitors. 1. Structure-activity relationships for inhibition of epidermal growth factor receptor tyrosine kinase activity by 2,3-dihydro-2-thioxo-1H-indole-3-alkanoic acids and 2,2'-dithiobis(1H-indole-3-alkanoic acids). Journal of Medicinal Chemistry, 36(11), 1504-1511. [Link]
-
JoVE. (2021). Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein. Journal of Visualized Experiments. [Link]
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Chen, Y., et al. (2023). Discovery, Structure–Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein–Protein Interactions between AF9/ENL and AF4 or DOT1L. Cancers, 15(21), 5283. [Link]
-
Marques, F., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. International Journal of Molecular Sciences, 25(14), 7795. [Link]
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An, S., et al. (2012). Indole RSK inhibitors. Part 2: optimization of cell potency and kinase selectivity. Bioorganic & Medicinal Chemistry Letters, 22(1), 476-480. [Link]
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Safety Operating Guide
Proper Disposal of 7-chloro-5-fluoro-1H-indole-3-carboxylic acid: A Guide for Laboratory Professionals
This document provides essential, immediate safety and logistical information for the proper disposal of 7-chloro-5-fluoro-1H-indole-3-carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, thereby protecting laboratory personnel and the environment. The procedures outlined below are based on established safety protocols for halogenated carboxylic acids and general hazardous waste management principles.
Immediate Safety Considerations: Hazard Profile
-
Halogenated Organic Compound: The presence of both chlorine and fluorine atoms classifies this compound as a halogenated organic. Halogenated compounds are often more toxic and environmentally persistent than their non-halogenated counterparts.[1][2] Improper disposal can lead to the formation of highly toxic byproducts upon incineration if not performed at a specialized facility.[3]
-
Carboxylic Acid: The carboxylic acid group can cause skin and eye irritation or corrosion.[4][5]
-
Indole Moiety: Indole derivatives can have varying toxicological profiles, and it is prudent to handle this compound with care to avoid inhalation, ingestion, and skin contact.[6][7]
Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[8]
-
Hand Protection: Chemical-resistant gloves, such as nitrile.[8][9]
-
Body Protection: A lab coat and closed-toe shoes.[8]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[8][9]
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
Waste Classification and Segregation: The First Step to Proper Disposal
Proper segregation of chemical waste is crucial for safety and regulatory compliance. Due to its chemical nature, this compound waste must be classified and handled as halogenated organic hazardous waste .
Key Segregation Principles:
-
Separate from Non-Halogenated Waste: Never mix halogenated waste with non-halogenated organic waste. The disposal processes for these two streams are different and significantly more expensive for halogenated compounds.[1][10][11]
-
Avoid Mixing Incompatibles: Do not mix this acidic compound with bases, strong oxidizing agents, or other reactive chemicals in the same waste container.[8][12]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[13][14] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][13]
For Solid Waste (Pure Compound, Contaminated Labware):
-
Container Selection: Place the solid waste in a clearly labeled, leak-proof container with a secure lid. The container must be compatible with the chemical.[14][15]
-
Labeling: The container must be clearly and legibly labeled with the words "HAZARDOUS WASTE " and the full chemical name: "This compound ".[13][15] Do not use abbreviations or chemical formulas.[13][15]
-
Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory, near the point of generation.[15]
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[16]
For Solutions Containing the Compound:
-
Waste Stream Identification: Solutions containing this compound should be collected as a separate halogenated organic liquid waste stream.
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for liquid waste.[17]
-
Labeling: Label the container with "HAZARDOUS WASTE " and list all chemical constituents and their approximate percentages, including the full name "This compound ".[13][15]
-
Storage: Keep the container tightly sealed when not in use and store it in a designated satellite accumulation area with secondary containment to prevent spills.[15][17]
-
Arrange for Pickup: Follow your institution's procedures for having the liquid hazardous waste collected by the EHS department.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Assess the Spill: For small, manageable spills, laboratory personnel with the appropriate training and PPE may proceed with cleanup. For large spills, contact your institution's EHS department immediately.[16]
-
Containment and Cleanup:
-
Wear the appropriate PPE as described in Section 1.
-
For solid spills, carefully sweep up the material and place it in a designated hazardous waste container.[4]
-
For liquid spills, use an inert absorbent material like vermiculite or sand to absorb the spill.[18]
-
Collect the contaminated absorbent material and place it in a sealed, properly labeled hazardous waste container.[18]
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water. All materials used for decontamination should be disposed of as hazardous waste.[16]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
